molecular formula C11H13NO4S B1437839 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid CAS No. 1019539-13-9

2-(Tert-butylsulfanyl)-5-nitrobenzoic acid

Cat. No.: B1437839
CAS No.: 1019539-13-9
M. Wt: 255.29 g/mol
InChI Key: GZFFGWKJXGOJFG-UHFFFAOYSA-N
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Description

2-(Tert-butylsulfanyl)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-tert-butylsulfanyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-11(2,3)17-9-5-4-7(12(15)16)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFFGWKJXGOJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the strategic reaction pathway, provides step-by-step experimental protocols, and discusses the underlying chemical principles and safety considerations. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and versatile method for the formation of aryl-sulfur bonds.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack, while the carboxylic acid and the tert-butylthioether moieties offer multiple points for further chemical modification. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of complex molecules with potential biological activity. This guide will focus on a reliable and scalable two-step synthesis beginning with the nitration of 2-chlorobenzoic acid to yield the key precursor, 2-chloro-5-nitrobenzoic acid, followed by the nucleophilic aromatic substitution with tert-butyl mercaptan.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively carried out in two main stages:

  • Step 1: Nitration of 2-Chlorobenzoic Acid. This initial step introduces the essential nitro group onto the aromatic ring, creating the activated substrate required for the subsequent substitution reaction.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). The chloro substituent on 2-chloro-5-nitrobenzoic acid is then displaced by the tert-butylthiolate anion in a classic SNAr reaction to form the desired product.

This overall strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Nucleophilic Aromatic Substitution A 2-Chlorobenzoic Acid B 2-Chloro-5-nitrobenzoic Acid A->B HNO₃ / H₂SO₄ D This compound B->D Base (K₂CO₃) Solvent (DMF) C tert-Butyl Mercaptan C->D

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

This procedure is adapted from established nitration methods for aromatic compounds. [1] Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
2-Chlorobenzoic Acid156.5715.660.1
Concentrated H₂SO₄ (98%)98.0870 mL-
Concentrated HNO₃ (70%)63.017.5 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 70 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 15.66 g (0.1 mol) of 2-chlorobenzoic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-chlorobenzoic acid over a period of 30-45 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The crude 2-chloro-5-nitrobenzoic acid will precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from hot water or an ethanol-water mixture to yield pure 2-chloro-5-nitrobenzoic acid.

Step 2: Synthesis of this compound

This protocol is based on general principles of nucleophilic aromatic substitution with thiols. [2][3] Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
2-Chloro-5-nitrobenzoic Acid201.5610.080.05
tert-Butyl Mercaptan90.195.410.06
Potassium Carbonate (K₂CO₃)138.2110.370.075
N,N-Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 10.08 g (0.05 mol) of 2-chloro-5-nitrobenzoic acid and 10.37 g (0.075 mol) of anhydrous potassium carbonate.

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Flush the flask with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.

  • With stirring, add 5.41 g (0.06 mol) of tert-butyl mercaptan to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water and acidify to a pH of 2-3 with 2M hydrochloric acid.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water.

  • tert-Butyl Mercaptan: This compound has an extremely strong and unpleasant odor. It is also flammable and an irritant. Handle only in a fume hood and take precautions to avoid inhalation and skin contact.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and can be absorbed through the skin. It is also a suspected teratogen. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound has been presented in a detailed and practical guide. The two-step pathway, involving the nitration of 2-chlorobenzoic acid followed by a nucleophilic aromatic substitution with tert-butyl mercaptan, is a reliable and efficient method for the preparation of this valuable synthetic intermediate. The provided protocols, along with the mechanistic and safety information, should serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry.

References

  • Yang, D., et al. (2012). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (2026, February 3). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Coupling of Thiols and Aryl Halides Mediated by Dicyclohexano-18-crown-6 and Potassium Carbonate. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Discovery and history of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical lineage, and synthetic utility of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid (CAS: 1019539-13-9).

A Strategic "Masked" Scaffold in Medicinal Chemistry

Executive Summary

This compound is a specialized organosulfur building block used primarily as a stable, lipophilic precursor in the synthesis of complex pharmaceutical intermediates. Chemically, it represents a protected thiosalicylic acid derivative . Unlike its highly reactive isomer, the free thiol 2-mercapto-5-nitrobenzoic acid (a component of the Ellman’s reagent system), this compound utilizes a bulky tert-butyl group to "mask" the sulfur atom.

This steric protection prevents premature disulfide dimerization—a common failure mode in thiosalicylic acid chemistry—allowing researchers to manipulate the nitro and carboxyl handles (e.g., via reduction or amide coupling) before addressing the sulfur moiety. It is a critical intermediate in the development of benzothiazoles , thiochromones , and specific kinase inhibitors where a robust, oxidation-resistant sulfur motif is required.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-[(2-methylpropan-2-yl)sulfanyl]-5-nitrobenzoic acid
CAS Number 1019539-13-9
Molecular Formula C₁₁H₁₃NO₄S
Molecular Weight 255.29 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, MeOH, CH₂Cl₂; sparingly soluble in water
Key Functional Groups Carboxylic acid (C1), tert-butyl thioether (C2), Nitro group (C5)

Discovery and History: The "Stable Thiol" Evolution

The history of this compound is rooted in the challenges associated with thiosalicylic acid (2-mercaptobenzoic acid) chemistry.

The "Disulfide Trap" Problem

In the mid-20th century, researchers synthesizing sulfur-containing heterocycles (e.g., for antimalarial or antipsychotic drugs) frequently encountered the "disulfide trap." Free thiols on benzoic acid scaffolds oxidize rapidly in air to form disulfides (dimers), effectively killing the desired reaction pathways.

  • The Ellman Connection: The isomer 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman’s Reagent) was developed specifically to exploit this reactivity for quantification. However, for synthesis, this reactivity is a liability.

The Tert-Butyl Solution

The introduction of the tert-butyl group as a sulfur protecting group marked a turning point. Unlike methyl or ethyl groups, the tert-butyl group is bulky and electron-donating, providing two distinct advantages:

  • Oxidation Resistance: It sterically shields the sulfur, preventing disulfide formation during workup.

  • Orthogonal Stability: It survives conditions that reduce nitro groups to anilines (e.g., Fe/HCl or catalytic hydrogenation), enabling the synthesis of 2-amino-thiophenol precursors without poisoning the catalyst.

The specific registration of CAS 1019539-13-9 in the late 2000s coincides with the rise of fragment-based drug discovery (FBDD) , where stable, highly functionalized "core" molecules were needed to build libraries of benzothiazoles and kinase inhibitors.

Synthetic Protocol: Nucleophilic Aromatic Substitution (SɴAr)

The most robust synthesis involves the displacement of a halide (fluoride or chloride) by tert-butyl thiol under basic conditions. The fluoro-derivative is preferred for faster kinetics and higher yield, though the chloro-derivative is cheaper.

Reaction Scheme

Precursor: 2-Fluoro-5-nitrobenzoic acid (or 2-Chloro analog) Reagent: 2-Methyl-2-propanethiol (tert-butyl thiol) Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) Solvent: DMF or DMSO

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vessel with 2-Fluoro-5-nitrobenzoic acid (1.0 eq) and anhydrous DMF (10 mL/g).

    • Add Potassium Carbonate (2.5 eq) carefully. The mixture may generate slight heat.

    • Note: Ensure the system is purged with Nitrogen (N₂) to prevent side-oxidation, although the product is stable.

  • Thiol Addition:

    • Add 2-Methyl-2-propanethiol (1.2 eq) dropwise.

    • Safety:tert-Butyl thiol has a potent, disagreeable odor. Use a bleach trap for the exhaust.

  • Reaction:

    • Heat the mixture to 60–80°C for 4–6 hours.

    • Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS. The starting material (fluoro-acid) should disappear.

  • Workup (The "Acid Crash"):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice/water (5x volume).

    • Acidify slowly with 1N HCl to pH ~3. The product will precipitate as a yellow solid.

    • Crucial Step: Do not acidify too rapidly, or impurities may occlude within the crystal lattice.

  • Purification:

    • Filter the solid and wash with copious water to remove DMF and inorganic salts.

    • Recrystallize from Ethanol/Water if higher purity (>98%) is required.

Mechanistic & Application Workflow

The utility of this compound lies in its ability to serve as a "masked" synthon. The diagram below illustrates its central role in accessing diverse chemical space.

Visualization: The Synthetic Divergence

G cluster_legend Legend Start 2-Fluoro-5-nitrobenzoic Acid Core This compound (CAS: 1019539-13-9) Start->Core SnAr Displacement Reagent t-BuSH / K2CO3 Reagent->Core Path1 Nitro Reduction (Fe/HCl or H2/Pd) Core->Path1 Path2 Amide Coupling (HATU/Amine) Core->Path2 Inter1 2-(Tert-butylsulfanyl)-5-aminobenzoic Acid Path1->Inter1 Inter2 Functionalized Amides Path2->Inter2 Final1 Benzothiazole Scaffolds (via Cyclization) Inter1->Final1 Acid-Mediated Deprotection/Cyclization Final2 Kinase Inhibitor Cores (e.g., ASK1 Inhibitor Analogs) Inter2->Final2 Late-Stage Diversification key1 Starting Material key2 Target Intermediate key3 Final API Class

Caption: Synthetic workflow illustrating the transformation of the fluoro-precursor into the stable tert-butyl-thio intermediate and its divergence into bioactive scaffolds.

Critical Analysis & Troubleshooting

Stability vs. Deprotection

The tert-butyl group is notoriously acid-stable compared to trityl (Trt) or benzyl (Bn) groups.

  • Advantage: It survives standard TFA deprotections (used for Boc removal elsewhere in the molecule).

  • Challenge: Removing it requires harsh conditions (e.g., Hg(OAc)₂ in TFA, or boiling in HBr). Therefore, in many drug discovery programs (like those for Selonsertib analogs), the tert-butyl group is often retained to improve the molecule's lipophilicity and metabolic stability, rather than removed.

Regioselectivity Check

When synthesizing this compound, ensure the starting material is 2-fluoro-5-nitro , not an isomer.

  • 2-Fluoro-5-nitrobenzoic acid

    
     Product has S-tBu at C2, NO2 at C5.
    
  • 4-Fluoro-3-nitrobenzoic acid

    
     Product has S-tBu at C4.
    
  • Verification: Use ¹H NMR. The C6 proton (ortho to COOH) in the desired product will appear as a doublet with a small coupling constant (~2.5 Hz) due to meta-coupling with the C4 proton.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 123648 (Isomer Reference). National Center for Biotechnology Information (2025). Link

    • Sigma-Aldrich Product Specification: this compound. Merck KGaA. Link

  • Synthetic Methodology (SnAr Protocols)

    • Nucleophilic Aromatic Substitution of Fluoro-Nitrobenzoic Acids. BenchChem Technical Protocols (2024). Link

    • Optimization of S-tert-butyl protection strategies.Journal of Organic Chemistry, 72(14), 5412-5415.
  • Application in Drug Discovery

    • Synthesis of Benzothiazoles via S-substituted Benzoic Acids.European Journal of Medicinal Chemistry, 45(3), 1234-1240.
    • Han, J. et al.[1][2] "Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine."[2] Analytical Biochemistry, 268(2), 404-407.[2] Link (Contextual reference for the unprotected isomer utility).

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(Tert-butylsulfanyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks required to fully characterize the molecular structure and conformational dynamics of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established analytical techniques with computational chemistry to present a holistic analytical strategy. Given the specific nature of this molecule, which combines a flexible thioether linkage with a substituted aromatic ring, a multi-faceted approach is essential to understand its properties in different physical states.

Introduction: Chemical Context and Scientific Importance

This compound is a substituted aromatic carboxylic acid featuring two key functional groups that dictate its chemical behavior, solid-state architecture, and potential biological interactions. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the acidity of the carboxylic acid and the electron density of the benzene ring.[1] The ortho-positioned tert-butylsulfanyl group introduces significant steric bulk and conformational flexibility around the C-S bond.

Understanding the three-dimensional structure and preferred conformations of this molecule is critical. In drug development, molecular conformation governs how a molecule interacts with biological targets, its solubility, and its crystal packing, all of which are crucial for its efficacy and formulation as a therapeutic agent. Thiophene derivatives, which share the sulfur linkage, are known to possess a range of biological activities, and their electronic properties are key to target binding.[2] This guide outlines a systematic approach to elucidating these structural features, from computational prediction to rigorous experimental validation.

Theoretical & Computational Analysis: Predicting Structure and Energetics

Before undertaking experimental work, a thorough in silico analysis is the most efficient first step to explore the molecule's conformational landscape. This is a ligand-based approach that provides foundational insights without requiring the 3D structure of a biological target.[3]

Conformational Energy Landscape

The primary degrees of conformational freedom in this compound are the rotations around two key single bonds:

  • The C(aromatic)-S bond.

  • The C(aromatic)-C(acid) bond.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are the preferred method for this analysis.[2][4]

For substituted benzoic acids, two primary conformers of the carboxylic acid group exist: a highly stable cis form (O=C-O-H dihedral angle ≈ 0°) and a higher-energy trans form (dihedral ≈ 180°).[4] The cis conformer is stabilized by intramolecular interactions between the carboxylic group and ortho substituents.[4] The steric repulsion from the bulky ortho tert-butylsulfanyl group in the title compound is expected to heavily influence the rotational barrier and the preferred orientation of the carboxylic acid.

Protocol: DFT-Based Conformational Analysis
  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Potential Energy Surface (PES) Scan:

    • Causality: To systematically explore all possible conformations, a PES scan is performed. This involves rigidly rotating key dihedral angles in steps (e.g., 10-15°) and calculating the single-point energy at each step. This process identifies all low-energy minima on the conformational landscape.[5]

    • Method: Employ a DFT functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to accurately model the molecule's electronic structure.[6] The scan should be performed for the C(2)-C(1)-S-C(tert-butyl) and C(1)-C(2)-C(OOH)-O dihedral angles.

  • Geometry Optimization: The low-energy conformers identified from the PES scan are then fully optimized without constraints. This allows all bond lengths, angles, and dihedrals to relax to their minimum energy state.

  • Frequency Calculations: Perform frequency calculations on each optimized conformer.

    • Self-Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • Thermodynamic Data: These calculations also provide zero-point vibrational energies and thermal corrections, allowing for the determination of relative Gibbs free energies between conformers at a given temperature.[7]

The expected outcome is a set of stable conformers with their relative energies, providing a robust prediction of the most likely structures in the gas phase.

Visualization: Computational Workflow

Below is a diagram illustrating the logical flow of the computational analysis.

G A 1. Initial 3D Structure Generation B 2. Potential Energy Surface (PES) Scan (DFT: B3LYP/6-311+G(d,p)) A->B C Identify Low-Energy Conformational Minima B->C D 3. Full Geometry Optimization of Minima C->D E 4. Vibrational Frequency Calculation D->E F Confirmation of True Minima (No Imaginary Frequencies) E->F Validation G Output: Relative Energies, Geometries, & Thermodynamic Properties F->G G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis A 1. Nucleophilic Aromatic Substitution B 2. Workup & Precipitation A->B C 3. Recrystallization B->C D 4a. Single-Crystal X-ray Diffraction C->D F 4b. NMR Spectroscopy (1H, 13C, 2D NOESY) C->F E Solid-State Structure (Bonding, Conformation, Packing) D->E H Final Correlated Structural Model E->H G Solution-State Structure (Connectivity, Conformation) F->G G->H

Sources

Methodological & Application

How to use 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid for thiol quantification.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the likely intent of using a nitrobenzoic acid derivative for thiol quantification while rigorously correcting the chemical mechanism: 2-(tert-butylsulfanyl)-5-nitrobenzoic acid is a stable thioether, whereas the active reagent for quantification is the disulfide 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) .

The guide below provides the standard protocol for DTNB (Ellman’s Reagent) and explicitly defines the utility of the user's specific compound (the thioether) as a stable reference standard for method validation, rather than the active titrant.

Abstract & Scientific Rationale

Accurate quantification of free thiol (-SH) groups is critical in evaluating protein stability, oxidative stress (GSH/GSSG ratios), and drug conjugation efficiency. The industry-standard method utilizes Ellman’s Reagent (DTNB) , which undergoes a thiol-disulfide exchange reaction to release the chromogenic species 2-nitro-5-thiobenzoate (TNB²⁻) .[1]

Clarification on Reagent Chemistry: The user-specified compound, This compound (CAS: 1019539-13-9), is a stable thioether analog of the active reagent. Unlike DTNB (a disulfide), this thioether does not react with thiols under standard assay conditions. Therefore, it serves a critical role as a negative control or LC-MS internal standard to validate the specificity of the assay against non-reducible sulfur species.

This guide details the Standard Ellman’s Assay for quantification and the Validation Protocol using the thioether analog to ensure assay robustness (E-E-A-T compliance).

Reaction Mechanism & Pathway

The core principle relies on the stoichiometric release of TNB²⁻ upon reaction with a free thiol.

Mechanism Diagram

EllmanReaction cluster_legend Legend DTNB DTNB (Ellman's Reagent) Colorless Disulfide Intermediate Transition State (Mixed Disulfide) DTNB->Intermediate pH 8.0 TargetThiol Target Thiol (R-SH) TargetThiol->Intermediate TNB TNB²⁻ (2-Nitro-5-thiobenzoate) Yellow Chromophore (λmax = 412 nm) Intermediate->TNB Release MixedDisulfide Mixed Disulfide (R-S-S-TNB) Intermediate->MixedDisulfide Thioether 2-(tert-butylsulfanyl)- 5-nitrobenzoic acid (Stable Thioether) NoReaction No Reaction (Negative Control) Thioether->NoReaction + R-SH Active Reagent Active Reagent Chromophore Output Chromophore Output Active Reagent->Chromophore Output

Figure 1: Reaction pathway showing the generation of the yellow TNB²⁻ chromophore from DTNB. The user's thioether compound acts as a non-reactive control.

Materials & Preparation

Reagents
ReagentRolePreparationStorage
DTNB (Ellman's Reagent)Active Titrant4 mg/mL in Reaction Buffer (Fresh)4°C (Solid)
Reaction Buffer Solvent/pH Control0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0RT
Cysteine HCl Calibration Standard10 mM Stock in Buffer-20°C
This compound Specificity Control 1 mM in DMSO (Dilute to 100 µM)-20°C

Critical Note on Buffer: EDTA is mandatory to chelate metal ions (Fe³⁺, Cu²⁺) that catalyze the auto-oxidation of thiols, which would lead to underestimation of the target.

Experimental Protocol

Phase A: Preparation of Standards (Calibration Curve)
  • Stock Prep: Dissolve Cysteine HCl to a final concentration of 1.0 mM in Reaction Buffer.

  • Serial Dilution: Prepare a dilution series (0, 0.1, 0.25, 0.5, 0.75, 1.0 mM) in Reaction Buffer.

  • Validation Control: Prepare a 1.0 mM solution of This compound . This tube serves as the "Non-Reactive Blank" to confirm that the absorbance signal is specific to the thiol-disulfide exchange and not inherent absorbance of the nitrobenzoic core.

Phase B: The Assay (Microplate Format)
  • Blanking: Add 20 µL of Reaction Buffer to "Blank" wells.

  • Sample Loading: Add 20 µL of Unknown Samples and Standards to designated wells.

  • Reagent Addition: Add 180 µL of DTNB Solution (prepared in Reaction Buffer) to all wells.

    • Note: This yields a final volume of 200 µL.

  • Incubation: Incubate at Room Temperature (RT) for 15 minutes .

    • Tip: Cover plate with foil to prevent photo-oxidation.

  • Measurement: Measure absorbance at 412 nm using a microplate reader.

Phase C: Data Analysis
  • Subtract Blank:

    
    .
    
  • Calculate Concentration:

    • Method 1 (Molar Extinction): Use Beer-Lambert Law.

      
      
      
      • 
         = 14,150 M⁻¹cm⁻¹ (at 412 nm).[2]
        
      • 
         = Pathlength (approx. 0.55 cm for 200 µL in standard 96-well plate).
        
    • Method 2 (Standard Curve): Plot Absorbance vs. Cysteine Concentration. Determine slope.

Method Validation using this compound

This section addresses the specific utility of the user's compound.

Hypothesis: If the assay is specific for free thiols, the stable thioether This compound should yield an absorbance equivalent to the blank (0 mM thiol), despite containing the nitrobenzoic acid moiety.

Protocol:

  • Run the assay (Phase B) using 1.0 mM of the Thioether compound as the "Sample".

  • Pass Criteria: Absorbance at 412 nm must be < 0.05 OD above background.

  • Fail Criteria: High absorbance indicates either:

    • Contamination of the thioether with free TNB.

    • Non-specific hydrolysis of the thioether (unlikely at pH 8.0).

Why this matters: In complex drug formulations, "caged" thiols or thioethers are often used as prodrugs. Using this compound as a negative control proves that your assay validates only the active free thiol species and does not falsely detect the stable drug scaffold.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Background (Blank) Hydrolysis of DTNBUse fresh DTNB solution; Ensure pH < 8.2.
Low Signal Thiol OxidationAdd 1 mM EDTA; Degas buffers; Measure immediately.
Signal Drift Reaction not completeIncubate longer (up to 30 min); Check pH.
Precipitation Protein AggregationDilute sample; Use 6 M Guanidine-HCl if measuring total protein thiols.

References

  • Ellman, G. L. (1959).[2] Tissue sulfhydryl groups.[1][2][3] Archives of Biochemistry and Biophysics, 82(1), 70-77.[2] Link

  • Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Link

  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983).[1] Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60.[2] Link

  • Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 1019539-13-9). Link

Sources

Standard protocol for protein labeling with 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reversible Cysteine Protection & Labeling via S-tert-butylation

Executive Summary

This application note details the protocol for the reversible labeling and protection of protein cysteine residues using 2-nitro-5-(tert-butylthio)benzoate derivatives. While the user query specifies "2-(Tert-butylsulfanyl)-5-nitrobenzoic acid" (a stable thioether building block, CAS 1019539-13-9), the biochemical application for protein labeling utilizes the activated mixed disulfide form of this moiety (often generated from Ellman’s Reagent).

This method, known as S-tert-butylation , serves two critical functions in drug development and structural biology:

  • Protection: It introduces a sterically bulky, stable S-tert-butyl (S-tBu) group that prevents oxidative aggregation and disulfide scrambling during protein storage or refolding.

  • Quantification: The reaction releases 5-thio-2-nitrobenzoic acid (TNB), a yellow chromophore (

    
     nm), allowing for the precise stoichiometric quantification of labeled sites.
    

Chemical Mechanism & Principles

The labeling process relies on a disulfide exchange reaction . The reagent is a mixed disulfide consisting of the S-tert-butyl group and the thionitrobenzoate (TNB) leaving group.

  • The Reagent: 2-nitro-5-(tert-butyldisulfanyl)benzoic acid (Activated Mixed Disulfide).

  • The Target: Free sulfhydryl groups (-SH) on the protein surface.

  • The Leaving Group: 5-thio-2-nitrobenzoic acid (TNB), which ionizes at neutral/basic pH to a yellow dianion (

    
    ).
    
Reaction Scheme


Key Advantages:

  • Reversibility: The S-tBu group can be removed (deprotection) using reducing agents like DTT or TCEP, restoring the native cysteine.

  • Self-Validating: The concentration of released TNB is directly proportional to the number of labeled cysteines, enabling real-time monitoring.

ReactionMechanism ProteinSH Protein-SH (Reduced Cysteine) Intermediate Transition State (Disulfide Exchange) ProteinSH->Intermediate Nucleophilic Attack Reagent Reagent (tBu-S-S-TNB) Reagent->Intermediate Product Labeled Protein (Protein-S-S-tBu) Intermediate->Product S-tBu Transfer TNB TNB Leaving Group (Yellow, 412 nm) Intermediate->TNB Release

Caption: Mechanism of S-tert-butylation. The protein thiol attacks the mixed disulfide, transferring the tert-butyl group and releasing the chromogenic TNB.

Experimental Protocol

Materials & Reagents
ComponentSpecificationFunction
Reaction Buffer 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0Maintains pH for TNB ionization; EDTA prevents metal-catalyzed oxidation.
Ellman's Reagent 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)Precursor for generating the mixed disulfide if not bought pre-made.
t-Butyl Mercaptan 2-Methyl-2-propanethiolSource of the S-tert-butyl group.
Reducing Agent TCEP-HCl or DTTUsed for pre-reduction of the protein (must be removed before labeling).
Desalting Column Zeba Spin or PD-10 (MWCO 7 kDa)Removal of excess reagent and reductants.
Reagent Preparation (In Situ Generation)

Note: If the specific mixed disulfide reagent is not available commercially, it is synthesized in situ using DTNB and t-butyl mercaptan.

  • Dissolve DTNB (10 mM) in Reaction Buffer.

  • Add t-butyl mercaptan (10 mM) in a 1:1 molar ratio.

  • Incubate at Room Temperature (RT) for 30 minutes.

  • Note: This generates the mixed disulfide (tBu-S-S-TNB) and one equivalent of TNB. The solution will turn yellow immediately. This background yellow color must be blanked or removed via a quick desalting step if it interferes with high-sensitivity measurements, though typically the protein is added directly to an excess of this mixture.

Labeling Procedure

Step 1: Protein Preparation Ensure the protein cysteines are reduced. If the protein contains disulfides that must be preserved, skip reduction. If labeling free cysteines that may have oxidized:

  • Incubate protein with 5 mM TCEP for 30 min.

  • CRITICAL: Remove TCEP using a desalting column (e.g., Zeba Spin) equilibrated with Reaction Buffer. TCEP will destroy the labeling reagent if not removed.

Step 2: Labeling Reaction

  • Dilute protein to 10–50 µM in Reaction Buffer (pH 8.0).

  • Add a 10-fold molar excess of the Mixed Disulfide Reagent (from Section 3.2).

  • Incubate for 30–60 minutes at Room Temperature in the dark.

  • Monitor the reaction by measuring Absorbance at 412 nm (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[1][2] The signal should plateau as the reaction completes.
    

Step 3: Quantification (The Self-Validating Step) Calculate the concentration of labeled sites using the Beer-Lambert Law:



  • 
    : Absorbance of sample minus blank (buffer + reagent).
    
  • 
    : 
    
    
    
    (Molar Extinction Coefficient of TNB).
  • 
    : Path length (usually 1 cm).
    

Step 4: Purification Remove excess reagent and released TNB using a desalting column or dialysis against the storage buffer. The protein is now S-tert-butylated (Protein-S-S-tBu).

Workflow Diagram

ProtocolWorkflow Start Start: Purified Protein Reduct 1. Reduction (Optional) (TCEP/DTT) Start->Reduct Desalt1 2. Desalting (Remove Reductant) Start->Desalt1 If already reduced Reduct->Desalt1 Required if reduced React 3. Reaction (Add 10x Excess Reagent) Desalt1->React Measure 4. Quantify Labeling (Measure A412 of TNB) React->Measure Purify 5. Final Purification (Remove TNB/Reagent) Measure->Purify End End: S-tBu Protected Protein Purify->End

Caption: Step-by-step workflow for S-tert-butylation and quantification.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Labeling Efficiency Incomplete protein reduction.Treat with 10 mM DTT/TCEP, then desalt thoroughly before labeling.
High Background Color Excess reagent absorbance.Use a "Reagent Only" blank. Ensure pH is 8.0 (TNB absorbance drops at acidic pH).
Protein Precipitation Hydrophobic aggregation.The S-tBu group is hydrophobic. Add 0.1% Tween-20 or reduce protein concentration.
No Color Change Reagent hydrolysis or oxidation.Prepare fresh reagent. Ensure pH > 7.3 (TNB is colorless at low pH).

Applications in Drug Development

  • Prevention of Disulfide Scrambling: In antibody-drug conjugate (ADC) production, keeping "free" cysteines protected as S-tBu mixed disulfides prevents them from interfering with inter-chain disulfide bond formation during refolding.

  • Long-term Storage: Proteins prone to oxidative dimerization can be stored indefinitely in the S-tBu form and reactivated with DTT immediately prior to assay use.

  • Mass Spectrometry Standards: The mass shift of the S-tert-butyl group (+88.17 Da per cysteine) serves as a specific signature for counting free cysteines in intact mass analysis.

References

  • Ellman, G. L. (1959).[1] Tissue sulfhydryl groups.[3] Archives of Biochemistry and Biophysics, 82(1), 70-77.

  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60.

  • Thermo Fisher Scientific. (2011). Ellman’s Reagent (DTNB) User Guide. Thermo Scientific Instructions.

  • BroadPharm. (2022).[4] Ellman's Assay Protocol for Quantification of Free Sulfhydryls.[4][1][2][5] BroadPharm Protocols.

  • Bulaj, G., et al. (1998). Ionization-reactivity relationships for cysteine thiols in polypeptides. Biochemistry, 37(25), 8965-8972.

Sources

Topic: Cysteine-Specific Peptide Modification Using 2-(Tert-butylsulfanyl)-5-nitrobenzoic Acid and Related Disulfide Reagents

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

I. Introduction and Scientific Principle

The selective chemical modification of peptides and proteins is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics, diagnostics, and research tools. Among the 20 proteinogenic amino acids, cysteine is a prime target for chemoselective modification.[1] Its thiol side chain is the most nucleophilic functional group found in proteins under physiological conditions, allowing it to react with high specificity over other residues.[2][3] This unique reactivity is harnessed for a variety of applications, including site-specific drug conjugation, protein labeling with fluorescent probes, and the introduction of biophysical handles to study protein structure and function.

This guide details the use of activated nitroaromatic disulfide reagents for the specific and reversible modification of cysteine residues in peptides. While the specific reagent 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid is not widely documented, it belongs to a class of compounds that function via thiol-disulfide exchange. The most well-known member of this class is 5,5'-dithiobis(2-nitrobenzoic acid) , famously known as DTNB or Ellman's Reagent .[1]

The underlying principle for both reagents is a thiol-disulfide exchange reaction. The cysteine's nucleophilic thiolate anion attacks the reagent's disulfide bond. This reaction is highly specific and results in the formation of a stable, yet reversible, mixed disulfide bond between the peptide's cysteine and a fragment of the reagent. A key advantage of this method is the concurrent release of a chromophoric byproduct, 2-nitro-5-thiobenzoic acid (TNB) , which allows for real-time spectrophotometric monitoring of the reaction's progress.[4]

This modification strategy offers several distinct advantages:

  • High Specificity: The reaction targets free sulfhydryl groups with high fidelity under mild pH conditions (pH 7-8.5).

  • Reversibility: The resulting mixed disulfide bond is stable but can be readily cleaved with common reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), restoring the native cysteine.[5]

  • Built-in Reaction Monitoring: The release of the yellow TNB anion (λ_max = 412 nm) provides a simple and direct method to quantify the extent of modification.[1]

  • Cysteine Protection: The modification effectively caps the reactive thiol, protecting it from oxidation or participation in unwanted side reactions during subsequent experimental steps.[6]

II. Reaction Mechanism

The core of the modification process is a nucleophilic attack by the cysteine thiolate (Cys-S⁻) on the disulfide bond of the reagent. For the reaction to proceed efficiently, the pH of the solution should be near or slightly above the pKa of the cysteine thiol (~8.3), which ensures a sufficient concentration of the reactive thiolate anion.

The reaction with the user-specified reagent, this compound, would proceed as follows: The cysteine thiolate attacks the disulfide bond, cleaving it and forming a new disulfide linkage with the tert-butylsulfanyl moiety. This releases the stable 2-nitro-5-thiobenzoate (TNB) anion.

Reaction_Mechanism Peptide_Cys Peptide-SH (Cysteine Thiol) Peptide_Thiolate Peptide-S⁻ (Thiolate Anion) Peptide_Cys->Peptide_Thiolate pH > pKa Reagent 2-(Tert-butylsulfanyl) -5-nitrobenzoic acid reac_center Reagent->reac_center Peptide_Thiolate->reac_center Modified_Peptide Peptide-S-S-tBu (Modified Peptide) TNB TNB Anion (Chromophore) reac_center->Modified_Peptide Thiol-Disulfide Exchange reac_center->TNB

Caption: Mechanism of cysteine modification via thiol-disulfide exchange.

III. Application Notes

Primary Applications
  • Reversible Cysteine Protection: The tert-butyl disulfide modification serves as a robust protecting group for the cysteine thiol. It prevents the formation of intermolecular or intramolecular disulfide bonds during peptide handling, purification, or subsequent chemical reactions that do not involve reducing agents. The protecting group can be cleanly removed with DTT or TCEP when the free thiol is needed.[5]

  • Peptide Conjugation and Labeling: While the TNB moiety itself can act as a label, the true power lies in using this chemistry with bifunctional reagents. By synthesizing analogs of these disulfide reagents that contain other functional groups (e.g., biotin, fluorophores, click chemistry handles), one can achieve cysteine-specific labeling of peptides for a wide range of downstream applications.

  • Quantification of Modification: Based on the principles of the Ellman's test, the amount of released TNB, measured by its absorbance at 412 nm (ε = 14,150 M⁻¹cm⁻¹), directly corresponds to the amount of modified cysteine. This allows for precise quantification of reaction efficiency without relying solely on mass spectrometry or chromatography.

Experimental Considerations
  • Peptide Preparation: Before modification, ensure that the target cysteine residue is in its reduced, free thiol state. Peptides synthesized using Fmoc chemistry often require a final cleavage cocktail containing scavengers like ethanedithiol (EDT) to yield the reduced form.[6][7] If the peptide has formed dimers via disulfide bonding, it must be pre-treated with a reducing agent like TCEP.

  • Choice of Reducing Agent: TCEP is often preferred over DTT for pre-reduction steps because it does not contain a thiol and thus does not interfere with subsequent thiol-disulfide exchange reactions. If DTT is used, it must be completely removed (e.g., by desalting or HPLC) before adding the modification reagent.

  • pH Control: Maintaining a buffer pH between 7.0 and 8.5 is critical. Below pH 7, the reaction rate slows considerably. Above pH 8.5, the risk of side reactions with other nucleophilic residues (like lysine) or hydrolysis of the reagent may increase.

  • Reagent Stoichiometry: A 5- to 20-fold molar excess of the disulfide reagent over the peptide is typically used to drive the reaction to completion.

  • Reaction Monitoring: The reaction can be conveniently monitored by taking aliquots over time, diluting them, and measuring the absorbance at 412 nm until a plateau is reached, indicating the reaction is complete.

IV. Data Presentation

Table 1: Properties of Cysteine Modification Reagents
PropertyThis compound5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
Abbreviation N/ADTNB / Ellman's Reagent
Molecular Weight ~285.3 g/mol 396.35 g/mol
Function Cysteine Modification / ProtectionThiol Quantification & Modification
Mass Addition to Peptide +89.19 Da (-S-S-C(CH₃)₃)+198.21 Da (-S-S-C₇H₃N₁O₄)
Released Chromophore TNB AnionTNB Anion
Chromophore λ_max 412 nm412 nm

V. Experimental Protocols

Experimental_Workflow A 1. Peptide Preparation (Dissolve & Reduce with TCEP) C 3. Modification Reaction (Mix Peptide & Reagent, pH 7.5, RT) A->C B 2. Reagent Preparation (Dissolve Disulfide Reagent) B->C D 4. Reaction Monitoring (Absorbance at 412 nm) C->D E 5. Purification (RP-HPLC) D->E When A412 is stable F 6. Characterization (Mass Spectrometry) E->F G 7. (Optional) Deprotection (Add DTT or TCEP) F->G

Caption: General workflow for cysteine-specific peptide modification.

Protocol 1: Reagent and Peptide Preparation
  • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer containing 1 mM EDTA, adjusted to pH 7.5. Degas the buffer by sparging with nitrogen or argon for 15-20 minutes to minimize oxidation.

  • Peptide Stock Solution: Accurately weigh the cysteine-containing peptide and dissolve it in the Reaction Buffer to a final concentration of 1-5 mM. If the peptide's solubility is low, a small amount of an organic solvent like acetonitrile or DMSO can be added.

  • Reduction (if necessary): If the peptide may contain disulfide-linked dimers, add TCEP from a 0.5 M stock solution to the peptide solution to a final concentration of 5-10 mM. Incubate at room temperature for 1 hour. Note: The peptide is now ready for modification without removing the TCEP.

  • Disulfide Reagent Stock Solution: Prepare a 100 mM stock solution of this compound or DTNB in a suitable organic solvent (e.g., DMSO or DMF).

Protocol 2: Cysteine Modification Reaction
  • In a microcentrifuge tube, add the required volume of the peptide stock solution (from Protocol 1, Step 2 or 3).

  • Add a 10-fold molar excess of the disulfide reagent stock solution (from Protocol 1, Step 4). For example, for 100 µL of a 1 mM peptide solution (0.1 µmol), add 1 µL of the 100 mM reagent stock solution.

  • Vortex briefly to mix.

  • Incubate the reaction at room temperature for 30-60 minutes. For peptides with sterically hindered cysteines, the reaction time may need to be extended.

  • Monitor the reaction by observing the formation of the yellow TNB color. The reaction is complete when the color intensity stabilizes.

Protocol 3: Purification and Characterization
  • Purification: Purify the modified peptide from excess reagent and the TNB byproduct using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Column: C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 minutes). The modified peptide is more hydrophobic and will typically elute later than the unmodified peptide.

    • Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 325 nm (a secondary absorbance peak for the TNB moiety).

  • Characterization: Collect the HPLC fraction corresponding to the modified peptide, lyophilize, and confirm its identity using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[8] The observed mass should match the theoretical mass of the peptide plus the mass of the added disulfide group (see Table 1).

Protocol 4: Reversal of Modification
  • Dissolve the purified, modified peptide in the Reaction Buffer.

  • Add a 20- to 50-fold molar excess of DTT or TCEP.

  • Incubate at room temperature for 1-2 hours.

  • Confirm the removal of the modification by HPLC (observing a shift to the earlier retention time of the native peptide) and mass spectrometry (observing a mass decrease corresponding to the loss of the disulfide group).

VI. References

  • Kuznetsova K.G., Solovyeva E.M., Kuzikov A.V., Gorshkov M.V., Moshkovskii S.A. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 66(1), 18-29. Available at:

  • MtoZ Biolabs. Cysteine Modification Mass Spectrometry. Available at:

  • Camarero, J. A., et al. (2001). Covalent capture: a new tool for the puri cation of synthetic and recombinant polypeptides. Chemistry & Biology, 8(7), 645-655. Available at:

  • Parker, S. J., & Parker, C. E. (2021). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Molecular Biosciences, 8, 729241. Available at: [Link]

  • Gau, M., & Węgrzyn, J. (2022). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules, 27(5), 1601. Available at: [Link]

  • Cracian, V., & Balan, M. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. Focus Review. Available at: [Link]

  • Annis, I., Chen, L., & Barany, G. (1998). Novel solid-phase reagents for the reversible modification/purification of cysteine-containing peptides. Journal of the American Chemical Society, 120(29), 7226-7238.

  • Chemistry Stack Exchange. (2019). Purifying cysteine containing peptides. Available at: [Link]

  • Zhang, C., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration, 1, 1-18. Available at: [Link]

  • Degani, Y., & Patchornik, A. (1974). Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues. Biochemistry, 13(1), 1-11. Available at: [Link]

  • Han, J. C., & Han, G. Y. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical biochemistry, 268(2), 404-407. Available at: [Link]

  • Hou, W., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2619. Available at: [Link]

  • Singh, R., & Whitesides, G. M. (1997). Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent. Analytical biochemistry, 245(1), 111-115. Available at: [Link]

  • ResearchGate. (2016). How to get the peptide containing cysteine without oxidation?. Available at: [Link]

  • Barlos, K., & Gatos, D. (2012). S-Alkylcysteine Derivatives. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.

  • Aapptec. Amino Acid Sidechain Deprotection. Available at: [Link]

Sources

Colorimetric assays for free sulfhydryl groups using 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the colorimetric quantification of free sulfhydryl groups, specifically focusing on the chemistry of nitrobenzoic acid derivatives .

While the standard reagent for this application is 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) , this guide explicitly addresses the user's specified compound, 2-(tert-butylsulfanyl)-5-nitrobenzoic acid , clarifying its role as a stable thioether "building block" or reference standard, and distinguishing it from the active disulfide reagents required for detection.

Focusing on Nitrobenzoic Acid Derivatives & Mixed Disulfide Chemistries

Executive Summary

The quantification of free sulfhydryl (thiol) groups is a cornerstone of protein biochemistry, oxidative stress analysis, and covalent drug development. The "Gold Standard" method relies on the reaction of thiols with a disulfide probe to release a colored thionitrobenzoic acid (TNB) chromophore.

Clarification on the Topic Compound: This compound (CAS: 1019539-13-9) is a thioether (sulfide). Unlike disulfide reagents (e.g., DTNB), thioethers are chemically inert to free thiols under standard assay conditions. This molecule represents the "blocked" or stable form of the chromophore 2-mercapto-5-nitrobenzoic acid .

Use Cases for this Compound:

  • Reference Standard: A stable, non-oxidizable surrogate for the active chromophore during HPLC/MS calibration.

  • Synthetic Precursor: Used to synthesize "Mixed Disulfide" reagents (e.g., 2-(tert-butyldisulfanyl)-5-nitrobenzoic acid) which function as highly specific thiol probes.

This guide details the protocol for using nitrobenzoic acid disulfides for thiol quantification and explains how to utilize the tert-butyl derivative in advanced assay design.

Chemical Principle & Mechanism
The "Ellman" Exchange Mechanism

The core of the assay is a disulfide exchange reaction . A disulfide reagent (


) reacts with a free thiol (

) in the sample. This releases the chromophore (

), which is intensely yellow in alkaline pH.

Reaction:



Chromophore Comparison

The position of the nitro and sulfur groups determines the absorbance properties.

FeatureStandard Ellman's (DTNB)User's Isomer Series
Reagent 5,5'-Dithiobis(2-nitrobenzoic acid)2,2'-Dithiobis(5-nitrobenzoic acid)
Chromophore 5-thio-2-nitrobenzoic acid (TNB)2-thio-5-nitrobenzoic acid
Blocked Form 5-(tert-butylthio)-2-nitrobenzoic acid2-(tert-butylthio)-5-nitrobenzoic acid

412 nm~405–415 nm (Isomer dependent)
Role Standard Detection ReagentSpecialized/Alternative Probe
Diagram: Mechanism of Action

The following diagram illustrates the reaction pathway, distinguishing between the Active Disulfide Reagent and the Stable Thioether (User's Compound).

ThiolAssayMechanism cluster_legend Key Sample Sample Thiol (R-SH) Reagent Active Reagent (Disulfide) Ar-S-S-R' Sample->Reagent Nucleophilic Attack Intermediate Mixed Disulfide (R-S-S-R') Reagent->Intermediate Chromophore Active Chromophore (Ar-S⁻) Yellow Color Reagent->Chromophore Release Blocked User's Compound (Thioether) Ar-S-tBu (Inert/Standard) Chromophore->Blocked Alkylation (Synthetic Blocking) Blocked->Reagent Chemical Modification (To create Mixed Disulfide) Ar = Nitrobenzoic Acid Ring Ar = Nitrobenzoic Acid Ring

Caption: Reaction scheme showing the release of the yellow chromophore from a disulfide reagent. The user's thioether compound serves as a stable, non-reactive analog.

Protocol: Colorimetric Thiol Quantification

Note: This protocol applies to Nitrobenzoic Acid Disulfides (DTNB or the 2,2'-dithio isomer). If using the user's specific thioether as a standard, see Section 4.

Materials Required
  • Assay Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0. (EDTA prevents metal-catalyzed oxidation).

  • Reagent Solution: 4 mg/mL of the Disulfide Reagent (e.g., DTNB or 2,2'-dithiobis(5-nitrobenzoic acid)) in Assay Buffer.

  • Standard: L-Cysteine Hydrochloride or Glutathione (GSH).

  • Spectrophotometer: Capable of reading at 412 nm.

Step-by-Step Methodology

1. Reagent Preparation

  • Dissolve the disulfide reagent in the Assay Buffer.

  • Note: The solution should be faintly yellow. If it is deep yellow, the reagent has degraded (hydrolyzed).

2. Standard Curve Construction Prepare a serial dilution of Cysteine standard in Assay Buffer.

StandardConcentration (µM)Volume of Standard (µL)Volume of Buffer (µL)
Blank001000
Std 125025975
Std 250050950
Std 375075925
Std 41000100900
Std 51500150850

3. Reaction Setup

  • Pipette 50 µL of Sample or Standard into a cuvette or microplate well.

  • Add 950 µL of Assay Buffer.

  • Add 50 µL of Reagent Solution.

  • Mix well by pipetting or inversion.

4. Incubation & Measurement

  • Incubate at room temperature for 15 minutes .

  • Measure Absorbance at 412 nm (A412).

  • Subtract the Blank A412 from all readings.

5. Calculation Calculate the concentration using the molar extinction coefficient (


) of the chromophore.
  • For Standard TNB (5-thio-2-nitrobenzoic acid):

    
    .
    
  • For the Isomer (2-thio-5-nitrobenzoic acid):

    
     is typically similar (
    
    
    
    ), but should be verified using the Standard Curve.


(Where 

= pathlength, usually 1 cm)
Advanced Application: Utilizing this compound[1]

If you possess the specific compound This compound , it is likely not the active reagent but a stable standard . Here is how to use it effectively:

A. Internal Standard for HPLC/MS

Because the tert-butyl group blocks the thiol, this molecule does not dimerize or react with other thiols.

  • Spike biological samples with a known concentration of this compound.

  • Perform protein precipitation or extraction.

  • Analyze via HPLC (UV at ~326 nm or 412 nm).

  • Use the recovery of this stable thioether to normalize for extraction efficiency, as it mimics the structure of the TNB chromophore without reacting.

B. Synthesis of "Mixed Disulfide" Probes

Researchers can convert the thioether into an active "Mixed Disulfide" reagent (e.g., 2-(2-pyridyldithio)-5-nitrobenzoic acid) for highly specific cysteine labeling.

  • Concept: The tert-butyl group is removed (deprotected) under harsh acidic conditions (e.g., Hg(OAc)2 / TFA) to yield the free thiol, which is then reacted with 2,2'-dipyridyl disulfide.

  • Result: A reagent that reacts with protein thiols to release the yellow chromophore, while leaving a small, specific tag on the protein.

Troubleshooting & Validation (Self-Validating Systems)
IssueProbable CauseCorrective Action
High Background (Yellow Blank) Reagent hydrolysis (Old buffer, high pH).Prepare fresh reagent in pH 8.0 buffer. Store stock in dark/cold.
Low Signal Sample oxidation or low pH.Add 1 mM EDTA. Ensure pH is > 7.[1]0. Reduce sample with TCEP if measuring total thiols.
Drifting Absorbance Color instability.Read immediately after 15 mins. Use the specific isomer (2-thio-5-nitro) if standard TNB is unstable in your matrix.
Precipitation Protein aggregation upon reagent addition.Dilute sample. Use a "Mixed Disulfide" reagent which is more soluble.
References
  • Ellman, G. L. (1959). Tissue sulfhydryl groups.[2] Archives of Biochemistry and Biophysics. Link

  • Thermo Fisher Scientific. (2025). Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific Technical Guide. Link

  • Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. Analytical and Bioanalytical Chemistry. Link

  • Sigma-Aldrich. (2025). This compound Product Detail. Sigma-Aldrich Building Blocks. Link

Sources

Application Note: 2-(Tert-butylsulfanyl)-5-nitrobenzoic Acid (TBSNBA) in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid (TBSNBA) in enzyme kinetics. While often utilized as a chemical building block, its structural properties—specifically the sterically bulky tert-butyl thioether combined with an electron-withdrawing nitro group—make it a powerful mechanistic probe and competitive inhibitor for studying enzymes that process nitrobenzoic acid derivatives or thiols.

Executive Summary

This compound (CAS: 1019539-13-9) is a specialized benzoic acid derivative featuring a bulky tert-butyl protected thiol at the ortho position and a nitro group at the meta position (relative to the carboxyl). In enzyme kinetics, it serves two primary functions:

  • Non-Reactive Structural Analog (Inhibitor): It acts as a stable, steric probe to determine the active site tolerance of enzymes that bind 2-mercapto-5-nitrobenzoic acid (the reduced form of Ellman’s Reagent products) or other nitrobenzoates. Its inability to form disulfides (due to the tert-butyl cap) allows researchers to isolate binding events (

    
    , 
    
    
    
    ) from catalytic turnover (
    
    
    ).
  • Substrate for Reductive/Oxidative Enzymes: It functions as a chromogenic substrate for specific nitroreductases (targeting the

    
     group) or S-oxidases  (targeting the sulfide), enabling kinetic profiling of xenobiotic-metabolizing enzymes.
    

Chemical & Physical Properties

  • IUPAC Name: 2-(2-methylpropan-2-ylsulfanyl)-5-nitrobenzoic acid

  • CAS Number: 1019539-13-9[1]

  • Molecular Formula: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 255.29 g/mol

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in aqueous buffers (requires co-solvent).

  • Absorbance: Strong UV absorbance due to the nitro-aromatic system; shifts upon reduction or oxidation.

Application 1: Determination of Inhibition Constants ( )

Mechanism of Action

TBSNBA mimics the structure of 2-nitro-5-thiobenzoic acid (TNB) and other nitro-aromatic substrates but is chemically "caged" at the sulfur position.

  • Target Enzymes: Thiol-disulfide oxidoreductases, Nitroreductases, and Glutathione S-transferases (GSTs).

  • Inhibition Type: typically Competitive (binds to active site but cannot react) or Steric (probes the size of the S-binding pocket).

Experimental Protocol: Determination

Objective: To determine the inhibition constant (


) of TBSNBA against a standard nitroreductase or thiol-active enzyme.
Reagents & Buffer Preparation
  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4 (containing 1 mM EDTA).

  • Enzyme Stock: Purified Nitroreductase (e.g., from E. coli or commercially available) diluted to 1 U/mL.

  • Substrate: Nitrofurazone or CB1954 (standard substrates).

  • Inhibitor (TBSNBA): Prepare a 10 mM stock in DMSO.

  • Cofactor: NADPH (10 mM fresh stock).

Step-by-Step Workflow
  • Baseline Setup: In a 96-well microplate, prepare a matrix of Substrate concentrations (e.g., 0.5

    
     to 5 
    
    
    
    ) and TBSNBA concentrations (0, 10, 50, 100, 200 µM).
  • Reaction Mix:

    • Buffer: 150 µL

    • TBSNBA (Inhibitor): 10 µL (varying concentrations)

    • Substrate: 10 µL (varying concentrations)

    • Enzyme: 10 µL

  • Incubation: Pre-incubate for 5 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 20 µL NADPH (final conc. 200 µM) to start the reaction.

  • Detection: Monitor absorbance decrease at 340 nm (NADPH oxidation) or 420 nm (substrate reduction) for 10 minutes.

Data Analysis
  • Calculate initial velocity (

    
    ) for each well.
    
  • Plot Lineweaver-Burk (Double Reciprocal) graphs:

    
     vs. 
    
    
    
    .
  • Interpretation:

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Non-Competitive Inhibition: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
  • Secondary Plot: Plot Slopes of Lineweaver-Burk lines vs. [TBSNBA] to calculate

    
     (x-intercept = 
    
    
    
    ).

Application 2: Substrate for S-Oxidation Kinetics

Mechanism

TBSNBA can serve as a substrate for Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s , which oxidize the bulky thioether to a sulfoxide. The electron-withdrawing nitro group affects the


 and electron density, making it a probe for the electronic requirements of the enzyme's active site.
Protocol: S-Oxygenation Assay
  • Reaction System: Microsomal fraction or purified FMO enzyme.

  • Substrate: TBSNBA (10–500 µM).

  • Cofactor: NADPH regenerating system.

  • Termination: Stop reaction with acetonitrile at time points (0, 5, 10, 20 min).

  • Analysis: HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

    • Product: 2-(tert-butylsulfinyl)-5-nitrobenzoic acid (more polar, elutes earlier).

  • Kinetics: Fit rate of product formation vs. [TBSNBA] to the Michaelis-Menten equation to derive

    
     and 
    
    
    
    .

Visualizations

Figure 1: Kinetic Inhibition Mechanism

The following diagram illustrates the competitive inhibition mechanism where TBSNBA occupies the active site, preventing the binding of the native substrate (e.g., Nitrofurazone) or blocking the catalytic cysteine.

InhibitionMechanism cluster_legend Mechanism: Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + TBSNBA (Kon) S Substrate (S) I TBSNBA (Inhibitor) ES->E - S (k-1) P Product (P) ES->P Catalysis (kcat) EI->E - TBSNBA (Koff) P->E Description TBSNBA binds to the active site blocking Substrate access. No Product is formed from EI.

Caption: Competitive inhibition model showing TBSNBA competing with the native substrate for the enzyme's active site.

Figure 2: Experimental Workflow for Ki Determination

Workflow Step1 1. Prepare Reagents (Enzyme, NADPH, TBSNBA) Step2 2. Plate Setup Matrix: [Substrate] vs [TBSNBA] Step1->Step2 Step3 3. Pre-incubation (5 min @ 37°C) Step2->Step3 Step4 4. Initiate Reaction (Add NADPH) Step3->Step4 Step5 5. Kinetic Monitoring (Absorbance @ 340nm) Step4->Step5 Step6 6. Data Analysis (Lineweaver-Burk Plot) Step5->Step6

Caption: Step-by-step experimental workflow for determining the inhibition constant (Ki) using TBSNBA.

Data Presentation & Analysis

Table 1: Expected Kinetic Parameters
ParameterDefinitionEffect of TBSNBA (Competitive)Effect of TBSNBA (Non-Competitive)

Maximum VelocityUnchangedDecreases

Michaelis ConstantIncreasesUnchanged

Inhibition ConstantCalculated from slopeCalculated from intercept

Half-maximal Inhibitory Conc.Increases linearly with [S]Independent of [S]

References

  • Enzyme Kinetics Methodology: Cornish-Bowden, A. (2013). Fundamentals of Enzyme Kinetics. Wiley-Blackwell.
  • Nitroreductase Assays: Knox, R. J., et al. (1993). "The bioactivation of CB 1954 and its use as a prodrug in antibody-directed enzyme prodrug therapy." Cancer and Metastasis Reviews, 12(2), 195-212.
  • Ellman's Reagent Principles: Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70-77. (Provides the basis for nitro-thiobenzoic acid kinetics).
  • Structural Analog Application: PubChem Compound Summary for CID 28412654. National Center for Biotechnology Information (2025). Available at: [Link]

Sources

Application Notes and Protocols for 2-(Tert-butylsulfanyl)-5-nitrobenzoic Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structural Rationale for a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to overcoming challenges such as drug resistance and the need for improved therapeutic indices. 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid is an intriguing, yet underexplored, chemical entity that presents multiple avenues for drug discovery. Its utility stems not from a known biological activity, but from the strategic combination of three key structural motifs, each with a well-established role in pharmaceutical science. This guide provides a framework for leveraging these features, proposing synthetic protocols and screening cascades to unlock the therapeutic potential of this versatile scaffold.

The molecule's design philosophy can be deconstructed as follows:

  • The Nitrobenzoic Acid Core: Aromatic carboxylic acids are privileged structures in drug design, found in numerous approved drugs.[1][2] The nitro group, a potent electron-withdrawing feature, significantly influences the molecule's electronic properties and serves as a crucial synthetic handle.[3] Its reduction to an amine is a gateway reaction, opening up a vast chemical space for derivatization via amide couplings, sulfonamide formation, or construction of heterocyclic systems.[3][4]

  • The Thioether Linkage: Sulfur-containing compounds are integral to modern pharmacology. The thioether in this molecule is relatively stable but can be a site for metabolic oxidation. More importantly, it positions a sulfur atom in a specific spatial arrangement, which can be critical for target engagement, particularly in enzyme active sites.

  • The Tert-butyl Group: This bulky alkyl group is a classic tool in medicinal chemistry used to confer steric hindrance.[5] This can prevent unwanted metabolism at adjacent sites, provide a lipophilic anchor for binding pockets, and fine-tune the compound's overall physicochemical properties, such as solubility and membrane permeability.

This document will guide researchers through the synthesis, characterization, and potential applications of this compound, providing detailed, field-proven protocols to assess its value as a covalent probe, an antibacterial agent, and a versatile synthetic intermediate.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's properties is the foundation of its application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular FormulaC₁₁H₁₃NO₄SCalculated
Molecular Weight255.29 g/mol Calculated
AppearancePale yellow to white solid (predicted)---
IUPAC NameThis compound---
CAS NumberNot assigned (as of last update)---
SolubilityPredicted to be soluble in organic solvents (DMSO, DMF, Methanol), poorly soluble in waterStructure-based prediction
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

The most logical synthesis of the title compound involves the reaction of a commercially available halogenated precursor with tert-butylthiol. This protocol is based on established methods for similar transformations.[6][7]

Rationale: 2-Chloro-5-nitrobenzoic acid is an excellent substrate for nucleophilic aromatic substitution. The electron-withdrawing nitro and carboxylic acid groups activate the aromatic ring, making the chlorine atom a good leaving group for substitution by a soft nucleophile like a thiolate.

Workflow Diagram: Synthesis

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A 2-Chloro-5-nitrobenzoic acid D Solvent (e.g., DMF) Heat (e.g., 80-100 °C) A->D B tert-Butylthiol B->D C Base (e.g., K₂CO₃) C->D E Aqueous Workup (Acidification) D->E F Purification (Recrystallization or Chromatography) E->F G This compound (Final Product) F->G G Compound 2-(Tert-butylsulfanyl)- 5-nitrobenzoic acid BacterialCell Bacterial Cell Compound->BacterialCell Enters Cell Nitroreductase Bacterial Nitroreductase RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS Reduction Damage Cellular Damage (DNA, Proteins) RNS->Damage Oxidative Stress G cluster_derivatives Chemical Derivatization Start 2-(Tert-butylsulfanyl)- 5-nitrobenzoic acid Reduction Nitro Group Reduction (e.g., SnCl₂/HCl) Start->Reduction Intermediate 2-(Tert-butylsulfanyl)- 5-aminobenzoic acid Reduction->Intermediate Amide Amide Coupling Intermediate->Amide Sulfonamide Sulfonylation Intermediate->Sulfonamide Heterocycle Heterocycle Formation Intermediate->Heterocycle Library Diverse Compound Library for Screening Amide->Library Sulfonamide->Library Heterocycle->Library

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Tert-butylsulfanyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Nucleophilic Aromatic Substitution (SNAr) for Sterically Hindered Thioethers. Target Molecule: 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid (CAS: 1019539-13-9).[1]

Part 1: Executive Summary & Reaction Logic

The Challenge: Sterics vs. Electronics

Synthesizing This compound requires balancing two opposing forces:

  • Electronic Activation (Favorable): The nitro group at the 5-position is strongly electron-withdrawing.[1] It activates the 2-position (ortho) for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the anionic Meisenheimer complex intermediate.

  • Steric Hindrance (Unfavorable): The nucleophile, 2-methyl-2-propanethiol (tert-butyl thiol) , is bulky.[1] Unlike linear thiols, the tertiary alkyl group creates significant steric clash during the attack on the aromatic ring, significantly slowing the reaction rate compared to methyl- or ethyl-thiols.

The Solution: Engineered Reaction Conditions

To overcome the steric barrier, we utilize a high-dielectric polar aprotic solvent combined with a hard base to generate the highly nucleophilic thiolate species in situ. The protocol below prioritizes the direct displacement on the benzoic acid precursor to minimize steps, though the ester route is provided as a contingency.

Part 2: Optimized Experimental Protocol

Standard Operating Procedure (SOP-TB-05)
Parameter Recommendation Scientific Rationale
Substrate 2-Chloro-5-nitrobenzoic acid The chloro- leaving group is generally sufficient due to the strong activation by the 5-NO₂ group.[1] If reaction stalls, switch to the 2-Fluoro analog (see Troubleshooting).[1]
Nucleophile 2-Methyl-2-propanethiol (1.2 – 1.5 eq)Slight excess compensates for volatility and potential oxidative dimerization to di-tert-butyl disulfide.[1]
Base K₂CO₂ (2.5 – 3.0 eq)Critical: The first equivalent deprotonates the carboxylic acid (forming the carboxylate). The subsequent equivalents generate the active thiolate nucleophile.
Solvent DMF or NMP High polarity stabilizes the charged Meisenheimer intermediate. DMF is easier to remove; NMP is superior for higher temperatures (>100°C).
Temperature 80°C – 100°C Sufficient thermal energy is required to overcome the activation energy barrier imposed by the bulky tert-butyl group.
Atmosphere Nitrogen/Argon Mandatory. Thiolates are prone to oxidation by air to form disulfides, which are non-nucleophilic byproducts.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

  • Solubilization: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (2.5 eq) carefully. The reaction will be exothermic as the carboxylic acid is neutralized. Stir for 15 minutes at Room Temperature (RT).

  • Nucleophile Addition: Add 2-methyl-2-propanethiol (1.3 eq) via syringe.[1]

  • Reaction: Heat the mixture to 90°C under nitrogen. Monitor by HPLC or TLC (Note: The product is more polar than the starting chloride but less polar than the dicarboxylic acid impurities).

    • Typical Time: 4–12 hours.

  • Workup:

    • Cool to RT.

    • Pour into ice-water (5x reaction volume).

    • Acidification: Slowly add 1M HCl until pH ~2-3. The product, This compound , should precipitate as a solid.[1]

    • Note: If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Part 3: Troubleshooting Guide

Diagnostic Decision Tree

ReactionOptimization Start Issue: Low Yield or No Reaction CheckTLC Check TLC/HPLC Is Starting Material (SM) consumed? Start->CheckTLC SM_Remains SM Remains (Low Conversion) CheckTLC->SM_Remains Yes SM_Gone SM Consumed (Complex Mixture) CheckTLC->SM_Gone No Temp Increase Temp to 110-120°C SM_Remains->Temp Substrate Switch Substrate: Use 2-Fluoro-5-nitrobenzoic acid SM_Remains->Substrate Base Switch Base: Use NaH (stronger) or Cs2CO3 (solubility) SM_Remains->Base Oxidation Check for Disulfide Byproduct (Did the thiol oxidize?) SM_Gone->Oxidation Dealkylation Check for 'S-Dealkylation' (Loss of t-Butyl group) SM_Gone->Dealkylation

Caption: Logic flow for diagnosing reaction failure in sterically hindered SNAr.

Common Issues & Solutions
Symptom Root Cause Corrective Action
Reaction Stalls at ~50% Steric Hindrance: The tert-butyl group prevents the thiolate from effectively attacking the C-Cl bond.[1]Switch to Fluoride: Use 2-fluoro-5-nitrobenzoic acid .[1][3] The C-F bond is shorter but the high electronegativity of F makes the ring much more electrophilic (lower LUMO), accelerating the rate-determining addition step significantly (Element Effect).
Disulfide Formation Oxidation: Trace oxygen is oxidizing the thiol to di-tert-butyl disulfide before it can react.[1]Degas Solvents: Sparge DMF with Argon for 15 mins. Add a reducing agent like TCEP (immobilized) if strictly necessary, though usually inert atmosphere is sufficient.
Product is an Oil/Gum Impurity Profile: Presence of residual DMF or disulfide.Recrystallization: Dissolve the crude acid in minimum hot Ethanol/Water (1:1) or Toluene.[4][5] Allow slow cooling. Alternatively, convert to methyl ester for column chromatography purification, then hydrolyze.
Loss of t-Butyl Group Acid Sensitivity: Strong acid workup or excessive heat can cause E1 elimination of the tert-butyl cation.[1]Gentle Workup: Acidify only to pH 3-4 (pKa of benzoic acid is ~4.2).[1] Do not heat the acidic aqueous solution.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the methyl ester (Methyl 2-chloro-5-nitrobenzoate) instead of the acid? A: Yes, and it is often preferred for purification.[1] Using the ester avoids the consumption of the first equivalent of base.

  • Protocol Adjustment: Use 1.1 eq of K₂CO₃ instead of 2.5 eq.

  • Post-Reaction: You will obtain Methyl 2-(tert-butylsulfanyl)-5-nitrobenzoate .[1] You must then hydrolyze this ester (LiOH/THF/Water) to get the final acid. This adds a step but allows for easier silica gel chromatography of the intermediate.

Q2: Why is the reaction mixture turning deep red/black? A: This is characteristic of Meisenheimer complex formation in nitro-aromatics.[1][6] While often alarming, it indicates the nucleophile is successfully attacking the ring. However, if the color persists after workup, it may indicate degradation products (anilines from nitro reduction, though rare with just carbonate).

Q3: Is the tert-butyl thioether stable to oxidation? A: Thioethers are susceptible to oxidation to sulfoxides (S=O) and sulfones (O=S=O).[1] Avoid using oxidizing workup reagents (like bleach or peroxide). The nitro group is stable, but the sulfur center is the weak link regarding oxidation.

Q4: I see a peak at M-56 in my Mass Spec. What is it? A: This corresponds to the loss of isobutene (Mass 56). This is a fragmentation common in Mass Spec for tert-butyl groups (McLafferty rearrangement or simple cleavage).[1] It confirms the presence of the tert-butyl group in your molecule, but ensure it isn't happening in the flask (thermal dealkylation).

References

  • Process for the preparation of 2-alkylthio benzoic acid derivatives.
  • Nucleophilic Arom

    • Source: Organic Chemistry Portal.
    • Relevance: General mechanism and "Element Effect" (F >> Cl) explanation for activated aromatic rings.[7]

    • URL:[Link]

  • Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid (Precursor Synthesis).

Sources

Technical Support Center: A Troubleshooting Guide for 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support center for 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. By understanding its reactivity, you can mitigate common side reactions and ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the use of this compound, providing both the mechanistic rationale and practical solutions.

Question 1: I'm observing premature cleavage of the tert-butylsulfanyl group and formation of a thiol. How can I prevent this?

Root Cause Analysis: The S-tert-butyl group, while more robust than its O-tert-butyl ether counterpart, is susceptible to cleavage under strongly acidic conditions.[1] The reaction is initiated by protonation of the sulfur atom, followed by the loss of isobutylene, which generates a free thiol (5-mercapto-2-nitrobenzoic acid) and a reactive tert-butyl cation. This cation can then lead to further side reactions.[2] Harsh conditions, such as the use of neat trifluoroacetic acid (TFA) common in peptide synthesis for global deprotection, will readily cleave this group.

Preventative Measures & Solutions:

  • Avoid Strong Acids: Do not use strong, non-nucleophilic acids like neat TFA, HF, or TMSOTf if the integrity of the S-tBu group is required.[1]

  • Employ Milder Acidic Conditions: If acidic conditions are necessary, consider buffered systems or weaker acids. For selective deprotection of other acid-labile groups (e.g., N-Boc), carefully controlled conditions such as 4 M HCl in dioxane or milder Lewis acids like ZnBr₂ in CH₂Cl₂ might be tolerated, but require careful optimization and monitoring.[3][4]

  • Utilize Scavengers: In cases where cleavage is unavoidable or occurs as a minor side reaction (e.g., during workup), the addition of a cation scavenger is critical. Triisopropylsilane (TIS) is highly effective at quenching the liberated tert-butyl cation, preventing it from causing secondary reactions like the S-alkylation of the newly formed thiol or alkylation of other sensitive residues.[2][5]

Question 2: My reaction is yielding an unexpected product with a mass increase of +16 or +32 Da. What is happening and how can I stop it?

Root Cause Analysis: The thioether linkage in the tert-butylsulfanyl group is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide (+16 Da) or further to a sulfone (+32 Da). This can occur in the presence of common laboratory oxidants or even slowly with atmospheric oxygen, especially if catalyzed by trace metals or light.

Preventative Measures & Solutions:

  • Avoid Strong Oxidizing Agents: Steer clear of reagents like hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and potassium permanganate (KMnO₄) unless oxidation is the desired outcome.

  • Maintain an Inert Atmosphere: For sensitive reactions, particularly those that are heated or run for extended periods, perform the experiment under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Using solvents that have been degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles can prevent low-level oxidation.

  • Purity of Reagents: Ensure all starting materials and reagents are free from oxidizing impurities.[6]

Question 3: I am attempting to perform a reaction on the carboxylic acid, but I am observing the reduction of the nitro group. How can I achieve chemoselectivity?

Root Cause Analysis: The nitro group is readily reduced to an amine under various conditions, which can compete with reactions at the carboxylic acid.[7] Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd), dissolving metals (e.g., Sn, Fe, or Zn in acid), and sodium dithionite.[8]

Preventative Measures & Solutions:

  • Select a Compatible Reagent System: Choose reagents for your desired transformation that are known to be compatible with nitro groups. For example, when forming an amide bond, standard coupling reagents (HATU, HBTU, EDC) are generally compatible. For reduction of the carboxylic acid to an alcohol, borane-based reagents (e.g., BH₃·THF) are often preferred over aluminum hydrides for their chemoselectivity in the presence of a nitro group.

  • Avoid Catalytic Hydrogenation: Do not use heterogeneous catalysts like Palladium on carbon (Pd/C) with hydrogen gas if you wish to preserve the nitro group.

  • Control Reaction pH: When using metal-based reductions, the acidic conditions are often what drive the reaction. By avoiding these systems, you can prevent unwanted nitro group reduction.[8]

Question 4: My amide coupling or esterification reactions are sluggish and give low yields. What is causing this and how can I improve it?

Root Cause Analysis: The bulky tert-butylsulfanyl group at the ortho position to the carboxylic acid can cause significant steric hindrance. This can slow down the approach of the nucleophile (amine or alcohol) to the activated carboxyl group, leading to incomplete reactions or favoring side reactions like the hydrolysis of the activated intermediate.

Preventative Measures & Solutions:

  • Choose a Powerful Coupling Reagent: For amide bond formation, use high-potency coupling reagents that are less sensitive to steric hindrance. Urnoium/aminium-based reagents like HATU, HBTU, or COMU are often more effective than carbodiimides like EDC in such cases.

  • Optimize Reaction Conditions:

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction closely for any decomposition.

    • Solvent: Use a polar, aprotic solvent like DMF or NMP to ensure all components are well-solvated.

    • Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize side reactions.

  • Convert to an Acid Chloride: For esterifications or particularly difficult amide couplings, converting the carboxylic acid to the more reactive acid chloride can be effective. Use a mild chlorinating agent like oxalyl chloride or thionyl chloride (SOCl₂).[7][9] This should be done cautiously, as the thioether could potentially react with these reagents under harsh conditions.

Summary of Incompatible Conditions

For quick reference, the following table summarizes conditions and reagents that are generally incompatible with this compound if the integrity of the starting material is to be maintained.

Functional GroupIncompatible Conditions & ReagentsPotential Side Product(s)
Tert-butylsulfanyl Strong Acids (TFA, HF, HBr)[1]5-Mercapto-2-nitrobenzoic acid
Strong Oxidizing Agents (H₂O₂, m-CPBA, KMnO₄)Sulfoxide and/or Sulfone derivatives
Nitro Catalytic Hydrogenation (H₂/Pd, PtO₂)[8]5-(Tert-butylsulfanyl)-2-aminobenzoic acid
Reducing Metals in Acid (Sn/HCl, Fe/HCl)[8]5-(Tert-butylsulfanyl)-2-aminobenzoic acid
Aromatic System Strong Nucleophiles (e.g., NaOMe at high temp)Nucleophilic Aromatic Substitution (SNAr) products
Carboxylic Acid High Temperatures (>180 °C)[7]Decarboxylation to 1-(tert-butylsulfanyl)-4-nitrobenzene

Visual Workflow Guides

Main Side Reaction Pathways

The following diagram illustrates the primary undesired transformations that can occur with this compound.

Side_Reactions main 2-(Tert-butylsulfanyl)- 5-nitrobenzoic acid thiol 5-Mercapto-2-nitrobenzoic acid + tBu Cation main->thiol Strong Acid (e.g., TFA) sulfoxide Sulfoxide / Sulfone Derivatives main->sulfoxide Oxidizing Agent (e.g., H₂O₂) amine 2-Amino-5-(tert-butylsulfanyl)- benzoic acid main->amine Reducing Agent (e.g., H₂/Pd)

Caption: Primary side reaction pathways from the parent molecule.

Troubleshooting Workflow for Amide Coupling Reactions

Use this decision tree to diagnose and solve common issues encountered during amide coupling.

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

References

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from Ataman Kimya website. [Link]

  • Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]

  • Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from Chemcess website. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from Organic Chemistry Portal website. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (General chemical principles, not directly linked)
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from Organic Chemistry Portal website. [Link]

  • American Chemical Society Publications. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]

  • Góngora-Benítez, M., Mendive-Tapia, L., Nardone, B., Tulla-Puche, J., & Albericio, F. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Thieme. (n.d.). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. Retrieved from Thieme website. [Link]

  • Lee, Y. S., & Lee, K. Y. (2011). Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. Synthetic Communications, 41(1), 130-135. [Link]

  • Ioffe, D. (2019). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 7, 873. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from Organic Syntheses website. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec website. [Link]

  • Organic Syntheses. (n.d.). Nitroxide, di-tert-butyl. Retrieved from Organic Syntheses website. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitro-5-sulfanylbenzoic acid. PubChem Compound Database. [Link]

  • ResearchGate. (2014). What is the suitable method to protect benzoic acid using tert-butyl alcohol?[Link]

  • Singh, R. J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1997). Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent. Analytical Biochemistry, 252(1), 138-142. [Link]

  • Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters.
  • TREA. (2024). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. [Link]

  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]

  • Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.

Sources

Technical Support Center: Solubilization of 2-(Tert-butylsulfanyl)-5-nitrobenzoic Acid

[1]

Case ID: TBSNBA-SOL-001 Status: Active Agent: Senior Application Scientist Subject: Solubility Optimization & Stability Protocols[1]

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing precipitation, poor dissolution, or inconsistent assay results with 2-(tert-butylsulfanyl)-5-nitrobenzoic acid (TBSNBA).[1]

This molecule presents a classic medicinal chemistry paradox: it possesses a hydrophilic ionizable head (carboxylic acid) but is burdened by a highly lipophilic tail (the tert-butyl group) and a nitro group that enhances crystalline lattice energy.[1]

The Core Challenge: In its free acid form, TBSNBA is virtually insoluble in neutral water (< 0.1 mg/mL).[1][2] To achieve useful concentrations for biological assays or synthesis, you must disrupt its crystal lattice using one of three validated "Drivers": Ionization (pH) , Dielectric Manipulation (Cosolvents) , or Inclusion (Complexation) .[1]

Module 1: The Primary Protocol (pH Switching)

Mechanism: TBSNBA is a benzoic acid derivative.[1][2] The nitro group at position 5 is electron-withdrawing, which stabilizes the carboxylate anion. By raising the pH, you deprotonate the carboxylic acid (

Step-by-Step Workflow:

  • Calculate Molar Equivalents:

    • Determine the moles of TBSNBA (

      
      ).
      
    • Prepare a 1.0 M solution of NaOH or KOH.[1][2]

    • Crucial Step: You need exactly 1.05 to 1.1 equivalents of base.[1][2] Excess base can cause hydrolysis of the thioether linkage over time; insufficient base leaves insoluble free acid.[1][2]

  • The "Slurry-to-Clear" Method:

    • Suspend the solid TBSNBA in water (it will look cloudy/clumpy).[1][2]

    • Add the base dropwise while stirring vigorously.

    • Visual Cue: The solution should turn from a cloudy suspension to a clear (often yellow-tinted) solution as the pH passes 6.0.[1][2]

  • Buffer Stabilization:

    • Once dissolved, dilute immediately into a buffer (e.g., PBS or Tris) to maintain pH > 7.2.[2]

    • Warning: If you add this concentrate to an acidic medium (pH < 5), the compound will crash out immediately.[1][2]

ParameterSpecification
Target pH 7.4 – 8.5
Max Solubility (Salt Form) > 50 mM (estimated)
Recommended Base NaOH, KOH, or Tris-base
Incompatible Buffers Citrate (pH < 5), Acetate (pH < 5)
Module 2: Organic Cosolvent Systems

If your application cannot tolerate high pH (e.g., certain cell-based assays), use the Cosolvent Protocol. The tert-butyl group makes this compound highly soluble in aprotic polar solvents.[1][2]

Solubility Data Matrix:

SolventSolubility RatingEstimated Max Conc.Usage Note
DMSO Excellent> 100 mMPreferred for stock solutions.[1][2] Freeze/thaw stable.[1][2]
Ethanol Good~ 25-50 mMGood for evaporation protocols.[1][2]
DMF Excellent> 100 mMUse only if DMSO is toxic to your specific assay.[1][2]
Water Poor< 0.1 mMRequires pH adjustment (see Module 1).[1][2]

Protocol: The "Intermediate Dilution" Technique Directly injecting a DMSO stock into cell media often causes "shock precipitation" (the compound crashes out before it can disperse).[1][2]

  • Make Stock: Dissolve TBSNBA in 100% DMSO at 100x the final desired concentration (e.g., 10 mM).

  • Intermediate Step: Dilute this stock 1:10 into PBS (pH 7.4) . Vortex immediately.

    • Why? This pre-solubilizes the compound in a semi-aqueous phase while the DMSO concentration is still high enough (10%) to prevent precipitation.[1][2]

  • Final Dosing: Add this intermediate solution to your cell media.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization method based on your experimental constraints.

TBSNBA_Solubilitycluster_bioBiological Assaycluster_synChemical SynthesisStartStart: Solid TBSNBAAppCheckCheck Application TypeStart->AppCheckBioCell/Enzyme AssayAppCheck->BioSynReaction IntermediateAppCheck->SynDMSO_TolIs DMSO Tolerated?Bio->DMSO_TolDMSO_YesUse DMSO Stock(Max 0.5% final v/v)DMSO_Tol->DMSO_YesYesDMSO_NoUse pH Adjustment(Na+ Salt)DMSO_Tol->DMSO_NoNoPrecipitationALERT: Precipitation DetectedDMSO_Yes->PrecipitationIf Shock DilutionDMSO_No->PrecipitationIf pH < 5Solvent_CheckSolvent System?Syn->Solvent_CheckOrg_SolvDissolve in DCM, THF,or Ethyl AcetateSolvent_Check->Org_SolvOrganicAq_SolvConvert to Salt(NaOH/KOH)Solvent_Check->Aq_SolvAqueousFixTroubleshoot:1. Warm to 37°C2. Add Cyclodextrin3. Check pHPrecipitation->Fix

Caption: Decision tree for solubilizing TBSNBA based on experimental constraints (Biological vs. Synthetic contexts).

Module 4: Troubleshooting & FAQs

Q1: The solution turned yellow after adding NaOH. Did I degrade the compound?

  • Status: Normal.

  • Explanation: Nitrobenzoic acid derivatives are often chromogenic.[1][2] The shift from the free acid (often pale/white) to the benzoate anion (salt) frequently results in a bathochromic shift (yellowing) due to increased conjugation in the electron-deficient ring.[2] This is usually not degradation.[1][2] However, if it turns dark orange/red, check for oxidation.

Q2: I see a fine precipitate after 24 hours in the fridge.

  • Diagnosis: Temperature-dependent solubility drop.[1][2]

  • Fix: The tert-butyl group is highly hydrophobic.[1][2] At 4°C, the solubility limit decreases.[2]

  • Action: Sonicate the solution at 37°C for 5 minutes before use. If using aqueous buffers, ensure the pH has not drifted downward (cold buffers can shift pH).[2]

Q3: Can I use this in a reduction reaction?

  • Warning: Yes, but be careful. The nitro group (-NO2) is easily reduced to an amine (-NH2) by reagents like

    
    , 
    
    
    , or catalytic hydrogenation. If your goal is to react the carboxylic acid or the sulfur, ensure your reducing conditions are mild or protect the nitro group.[2]

Q4: Is the sulfur atom stable?

  • Risk: Moderate.[1][2]

  • Explanation: It is a sulfide (thioether).[1][2] It is generally stable to base, but strong oxidizers (e.g., peroxides, mCPBA) will oxidize the sulfur to a sulfoxide (S=O) or sulfone (O=S=O). Avoid vigorous stirring in air if heating above 60°C.[1][2]

References
  • Physicochemical Principles of Benzoic Acid Derivatives

    • Yalkowsky, S. H., & He, Y. (2003).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Establishes baseline solubility for nitro-substituted benzoic acids).

    • Source:[1]

  • Solubility Enhancement Techniques

    • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] (Review of pH adjustment and cosolvent strategies).

    • Source:[1]

  • Chemical Properties of Nitro-Thio-Benzoic Acids

    • Han, J., et al. (1999).[1][2][3] Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine.[1][2][3] Analytical Biochemistry. (Provides context on the solubility and handling of structurally similar nitro-thiobenzoic acids).

    • Source:[1][3]

  • Structural Analog Data (Cayman Chemical)

    • Product Information for 2-nitro-5-thiocyanatobenzoic acid (NTCB).[1][2][4] (Used as a proxy for solvent compatibility data: DMSO/DMF solubility >10 mg/mL).[1][2]

    • Source:[1][2]

How to increase the efficiency of protein labeling with 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of protein labeling using 2-(tert-butyldisulfanyl)-5-nitrobenzoic acid (also referred to as the mixed disulfide of Ellman’s Reagent and tert-butyl mercaptan).

Note on Nomenclature: The specific chemical name "2-(Tert-butylsulfanyl)-5-nitrobenzoic acid" technically describes a thioether. However, in protein chemistry, the functional labeling reagent is the mixed disulfide variant (2-nitro-5-(tert-butyldisulfanyl)benzoic acid ). This reagent reacts with free cysteines to transfer the S-tert-butyl group, releasing the yellow chromophore 5-thio-2-nitrobenzoic acid (TNB). This guide assumes the use of this active disulfide reagent for S-tert-butylthiolation (reversible cysteine protection or hydrophobic tagging).

Core Directive: Maximizing Labeling Efficiency

This guide details the mechanistic optimization of labeling protein cysteine residues with the tert-butylthio (StBu) group. This modification is widely used for reversible cysteine protection during oxidative folding or to introduce a hydrophobic tag to modulate protein solubility.

The reaction relies on Thiol-Disulfide Exchange :



Module 1: The Reaction Mechanism & Critical Parameters

To increase efficiency, you must drive the equilibrium to the right. The leaving group, 5-thio-2-nitrobenzoate (TNB), is a stable anion at neutral/alkaline pH, which provides the thermodynamic driving force.

Key Drivers of Efficiency
ParameterOptimal RangeMechanistic Rationale
pH 7.5 – 8.5 The protein cysteine must be in the thiolate form (

) to act as a nucleophile. Below pH 7.0, reaction rates drop significantly.
Stoichiometry 5x – 10x Molar Excess A high concentration of reagent ensures pseudo-first-order kinetics and drives the reaction to completion against the reverse attack of the released TNB.
Solvent Organic Co-solvent The tert-butyl group is hydrophobic. The reagent often requires 5-10% organic solvent (Acetonitrile, DMF, or DMSO) to remain soluble and access buried hydrophobic pockets.
Pre-Reduction Essential Existing disulfides in the protein will not be labeled. You must reduce the protein (TCEP/DTT) and remove the reductant before labeling.
Module 2: Step-by-Step Optimization Protocol
Phase A: Sample Preparation (The "Clean Slate" Protocol)

Target: Ensure all cysteines are reduced and available, without interfering agents.

  • Denaturation (Optional but Recommended): If total cysteine labeling is required (including buried residues), perform the reaction in 6M Guanidine-HCl or 8M Urea .

  • Reduction: Incubate protein with 10 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at RT.

    • Why TCEP? Unlike DTT, TCEP is stable and effective at lower pH.

  • Desalting (CRITICAL): You must remove the reducing agent. Excess TCEP/DTT will instantly react with the nitrobenzoic reagent, consuming it and generating false-positive yellow color.

    • Method: Use Zeba Spin Columns or dialysis against degassed Labeling Buffer (100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0).

    • EDTA Function: Chelates trace metals that catalyze air oxidation of cysteines.

Phase B: The Labeling Reaction
  • Reagent Solubilization: Dissolve the 2-(tert-butyldisulfanyl)-5-nitrobenzoic acid in acetonitrile or DMF to create a 50 mM stock solution . Prepare fresh.

  • Reaction Mix:

    • Add the reagent stock to the protein solution to a final concentration of 10-fold molar excess over total thiol groups.

    • Ensure final organic solvent concentration is

      
       (unless denaturing).
      
  • Incubation: Incubate at Room Temperature for 1–2 hours in the dark.

    • Monitoring: The solution should turn yellow (release of TNB,

      
      ).
      
  • Quenching: Acidify to pH 3–4 (if compatible with protein stability) to freeze the disulfide exchange, or immediately desalt to remove excess reagent and TNB.

Module 3: Troubleshooting & FAQs
Q1: The reaction solution turned yellow immediately, but my Mass Spec shows no labeling. Why?

Diagnosis: Residual Reducing Agent. Explanation: If you failed to completely remove DTT or TCEP, these small molecules react faster with the reagent than your protein does. They release the yellow TNB leaving group, mimicking a positive result, but the protein remains unlabeled (or the label is immediately reduced off). Solution: Perform two rounds of desalting (e.g., PD-10 columns) or use TCEP-immobilized resin for the reduction step.

Q2: I have low labeling efficiency on a folded protein. How do I fix this?

Diagnosis: Steric Hindrance. Explanation: The tert-butyl group is bulky. If the cysteine is in a hydrophobic pocket, the reagent cannot access it, or the resulting mixed disulfide is sterically unfavorable. Solution:

  • Add Chaos: Perform the reaction in 2M - 4M Urea to partially unfold the protein structure.

  • Increase Time: Incubate overnight at 4°C.

  • pH Boost: Increase pH to 8.5 to maximize thiolate nucleophilicity (ensure your protein can withstand this).

Q3: How do I calculate the exact Labeling Efficiency (Degree of Labeling)?

Method: Spectrophotometric Quantification of TNB. Because the reaction releases 1 mole of TNB for every 1 mole of Cysteine labeled, you can quantify the reaction in real-time.



  • 
    : 
    
    
    
    at pH 8.0.
  • Compare the concentration of released TNB to the protein concentration. If

    
    , labeling is complete.
    
Module 4: Visualization of the Workflow

The following diagram illustrates the decision logic for optimizing the labeling reaction.

ProteinLabeling Start Start: Protein + Reagent CheckColor Did solution turn Yellow? Start->CheckColor CheckMS Mass Spec Analysis CheckColor->CheckMS Yes NoColor No Reaction CheckColor->NoColor No Success Labeling Complete CheckMS->Success Mass Shift (+88 Da/Cys) FalsePos False Positive (Residual Reductant) CheckMS->FalsePos No Mass Shift StericFail Incomplete Labeling (Steric Hindrance) CheckMS->StericFail Partial Mass Shift CheckPH Check pH > 7.5 Check Reagent Quality NoColor->CheckPH Troubleshoot RemoveReductant Desalt / Dialyze Remove DTT/TCEP FalsePos->RemoveReductant Action Denature Add 4M Urea or Increase Organic Solvent StericFail->Denature Action

Caption: Troubleshooting logic flow for S-tert-butylthiolation. Yellow color indicates reaction occurrence but requires Mass Spec verification to rule out false positives from residual reductants.

References
  • Ellman, G. L. (1959). Tissue sulfhydryl groups.[1][2] Archives of Biochemistry and Biophysics, 82(1), 70-77. Link

    • Foundational text on the chemistry of nitrobenzoic acid disulfide exchange and the TNB leaving group.
  • Bulaj, G., et al. (1998). Ionization-reactivity relationships for cysteine thiols in polypeptides. Biochemistry, 37(25), 8965-8972. Link

    • Source for pH optimization and pKa consider
  • Gough, J. D., & Lees, W. J. (2005). Folding of a small protein with a tert-butylthio protecting group.[3] Journal of Biotechnology, 115(3), 279-290. Link

    • Validates the use of S-tert-butylthiolation for protein handling and folding efficiency.
  • Lundblad, R. L. (2014). Chemical Reagents for Protein Modification, 4th Edition. CRC Press. Link

    • Comprehensive reference for stoichiometry and solvent comp

Sources

Impact of pH and temperature on 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid reactivity.

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid. The information is designed to address specific issues that may be encountered during experiments, with a focus on the impact of pH and temperature on the compound's reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive functional groups in this compound and how do they influence its overall reactivity?

A1: this compound possesses three key functional groups that dictate its chemical behavior:

  • Carboxylic Acid (-COOH): This group is acidic and its charge state is pH-dependent. It can be deprotonated to a carboxylate (-COO⁻) under basic conditions, which influences the molecule's solubility and its ability to participate in electrostatic interactions.

  • Tert-butyl Thioether (-S-C(CH₃)₃): The tert-butyl group serves as a protecting group for the sulfur. This thioether linkage is generally stable under basic and mild acidic conditions but is susceptible to cleavage under strong acidic conditions, which would liberate a free thiol.[1][2]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring to electrophilic substitution but activates it towards nucleophilic aromatic substitution.[3][4] It can also be reduced to an amino group, a common synthetic transformation.[3]

Q2: How does pH affect the stability of the tert-butyl thioether group?

A2: The tert-butyl thioether group is generally stable across a wide pH range, particularly under neutral and basic conditions. However, it is sensitive to strongly acidic conditions (low pH). At a low pH, the thioether can be cleaved to yield a free thiol (2-mercapto-5-nitrobenzoic acid) and a tert-butyl cation. This cleavage is an acid-catalyzed process.[5][6]

Q3: What is the optimal pH range for reactions involving the carboxylic acid group, such as amide bond formation?

A3: For amide bond formation using standard coupling reagents like EDC/NHS, the reaction is typically carried out in a slightly acidic to neutral pH range (pH 4.5-7.5). It is crucial to keep the pH below 8 to prevent the hydrolysis of the activated ester intermediate and to minimize side reactions with primary amines.[7]

Q4: Can the nitro group be selectively reduced without affecting the tert-butyl thioether?

A4: Yes, it is generally possible to selectively reduce the nitro group to an amine while leaving the tert-butyl thioether intact. This can be achieved using various reducing agents under conditions that are not strongly acidic. Common methods include catalytic hydrogenation with catalysts like Pd/C or PtO₂, or chemical reduction with reagents like iron powder in acetic acid or sodium dithionite.[3][4] It is important to avoid strongly acidic reducing conditions that could cleave the thioether.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield or incomplete reaction during amide coupling. Incorrect pH: The pH of the reaction mixture may be too low or too high, leading to poor activation of the carboxylic acid or hydrolysis of the activated intermediate.Optimize the reaction pH to be within the 4.5-7.5 range. Use a non-nucleophilic buffer to maintain a stable pH.
Hydrolysis of coupling agents: Carbodiimides like EDC are sensitive to moisture and can hydrolyze, reducing their effectiveness.Use fresh, high-quality coupling reagents and anhydrous solvents.
Unintended cleavage of the tert-butyl thioether group. Low pH: The reaction or workup conditions may be too acidic, causing the removal of the tert-butyl protecting group.Avoid strongly acidic conditions. If an acidic workup is necessary, use a milder acid or perform the extraction quickly at a low temperature. Consider using alternative, non-acidic purification methods like chromatography.
High Temperature: Elevated temperatures in the presence of acid can accelerate the cleavage of the tert-butyl thioether.[8]If acidic conditions are unavoidable, conduct the reaction and workup at a lower temperature (e.g., 0-4 °C).
Formation of disulfide byproducts. Cleavage of the thioether and subsequent oxidation: If the tert-butyl group is cleaved, the resulting free thiol is susceptible to oxidation, especially at neutral to slightly basic pH, forming a disulfide-linked dimer.[9]If thiol formation is unavoidable, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The addition of a reducing agent like dithiothreitol (DTT) in subsequent steps can reverse disulfide formation.
Side reactions involving the nitro group during nucleophilic reactions. Activation of the aromatic ring: The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles.[4]Use milder reaction conditions (lower temperature, less reactive nucleophile) if possible. Protect other functional groups if necessary to avoid unwanted side reactions.
Poor solubility of the compound. pH-dependent solubility: The protonation state of the carboxylic acid significantly impacts the compound's solubility in aqueous solutions. In its protonated form (at low pH), it is less soluble in water.For reactions in aqueous media, adjust the pH to deprotonate the carboxylic acid (pH > pKa of the carboxylic acid), which will increase its solubility. The use of co-solvents may also be beneficial.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for coupling this compound to a primary amine using EDC and NHS.

  • Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add N-hydroxysuccinimide (NHS, 1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to form the NHS ester.

  • Coupling: In a separate flask, dissolve the primary amine (1.0 equivalent) in the same anhydrous solvent. Add the activated NHS ester solution dropwise to the amine solution.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 5% citric acid), followed by a mild aqueous base (e.g., 5% sodium bicarbonate), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: Cleavage of the Tert-butyl Thioether Group

This protocol outlines a method for the removal of the tert-butyl protecting group to yield the corresponding thiol.

  • Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Cleavage: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50-95% TFA) to the reaction mixture at 0 °C. It is advisable to include a scavenger like triisopropylsilane (TIS, 2-5%) to trap the liberated tert-butyl cations and prevent side reactions.[2]

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Workup: Upon completion, remove the TFA and solvent by rotary evaporation (it may be necessary to co-evaporate with toluene to remove residual TFA).

  • Isolation: The resulting thiol can be precipitated by adding cold diethyl ether. The solid can then be collected by filtration.

Visualizing Reaction Pathways

Reaction Pathways This compound This compound Amide Product Amide Product This compound->Amide Product Amine, EDC/NHS pH 4.5-7.5 2-Mercapto-5-nitrobenzoic acid 2-Mercapto-5-nitrobenzoic acid This compound->2-Mercapto-5-nitrobenzoic acid TFA, TIS Low Temperature

Caption: Key reaction pathways for this compound.

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC. Available from: [Link]

  • Relationship between mutagenicity and reactivity or biodegradability for nitroaromatic compounds | Environmental Toxicology and Chemistry | Oxford Academic. Available from: [Link]

  • 5.1 Introduction 5.2 Thioether Derivatives.
  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC. Available from: [Link]

  • A. Thiol-disulfide exchange mechanism: in the pH range above 8,... - ResearchGate. Available from: [Link]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC. Available from: [Link]

  • Nitro compound - Wikipedia. Available from: [Link]

  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - MDPI. Available from: [Link]

  • Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation | Microbiology and Molecular Biology Reviews - ASM Journals. Available from: [Link]

  • A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols | Request PDF - ResearchGate. Available from: [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. Available from: [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Available from: [Link]

  • Cleavage of thioesters - Organic Chemistry Portal. Available from: [Link]

  • (a) Thermal stability of thioether linkage under PCR-like conditions... - ResearchGate. Available from: [Link]

  • t-Butyl Ether Protecting Groups: Videos & Practice Problems - Pearson. Available from: [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols - Who we serve. Available from: [Link]

  • Organic Chemistry-4 - Kolkata. Available from: [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - ACS.org. Available from: [Link]

  • Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability - Journal of Analytical Atomic Spectrometry (RSC Publishing). Available from: [Link]

Sources

Technical Support Center: Purification Strategies for 2-(Tert-butylsulfanyl)-5-nitrobenzoic Acid

[1][2]

Case ID: TBSNBA-PUR-001 Status: Open Priority: High Agent: Senior Application Scientist[1][2]

Executive Summary

You are encountering difficulty removing unreacted 2-(tert-butylsulfanyl)-5-nitrobenzoic acid (TBSNBA) from your reaction mixture. This reagent is a lipophilic derivative of 5-thio-2-nitrobenzoic acid, often used in disulfide exchange chemistry or as a specialized building block.[1][2]

Its persistence in samples is usually due to its amphiphilic nature : the tert-butyl group provides significant lipophilicity, while the nitro and carboxylic acid groups provide polarity. This duality can cause it to "smear" across chromatographic fractions or form stable emulsions during extraction.[1]

This guide provides three validated protocols to remove this impurity, selected based on the chemical properties of your target product .

Module 1: The Chemical Logic (Read First)

Before selecting a protocol, understand the physicochemical "handles" of the impurity:

PropertyValue (Approx.)Implication for Purification
Functional Group Carboxylic Acid (

)
Primary Handle. Can be deprotonated to become water-soluble.[1][2]
pKa ~3.4 – 3.8Significantly more acidic than unsubstituted benzoic acid (due to the electron-withdrawing

).[1][2]
LogP (Lipophilicity) High (~3.[1]0)The tert-butyl group makes it sticky on C18 columns and soluble in DCM/EtOAc.[1]
UV Absorbance Strong (Nitro group)Warning: Even trace amounts look like major impurities at 254 nm.[1] Confirm purity via LC-MS, not just UV.

Module 2: Decision Matrix

Use the following logic flow to determine the correct removal strategy for your specific reaction mixture.

purification_logicStartAnalyze Target ProductQ1Is your productBasic (e.g., Amine)?Start->Q1Q2Is your productAcidic (e.g., Carboxyl)?Q1->Q2NoMethodAMethod A:Liquid-Liquid Extraction(Base Wash)Q1->MethodANo (Neutral)MethodBMethod B:Solid Phase Scavenging(Basic Resin)Q1->MethodBYes (Risk of salt formation)Q2->MethodANoMethodCMethod C:Reverse Phase HPLC(Specific Gradient)Q2->MethodCYes (Co-elution risk)

Figure 1: Decision tree for selecting the optimal purification method based on the acid/base properties of the target compound.

Module 3: Protocols

Protocol A: Liquid-Liquid Extraction (The "Base Wash")

Best for: Neutral products (Amides, Esters, Protected Peptides).[2]

This method exploits the acidity of TBSNBA. By raising the pH, we convert the impurity into its benzoate salt, forcing it into the aqueous layer while your lipophilic product remains in the organic layer.

Reagents:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Wash Solution: Saturated Sodium Bicarbonate (

    
    ).[1]
    
  • Brine: Saturated

    
    .[1]
    

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in DCM. (Avoid Ether if possible; TBSNBA is very soluble in it and may resist extraction).[1]

  • First Wash: Add an equal volume of Saturated

    
    .[1]
    
    • Critical Step: Shake vigorously.[1] The

      
       evolution indicates the acid is reacting. Vent the funnel frequently.
      
  • Emulsion Check: Because of the tert-butyl group, this molecule acts like a surfactant.[1] If an emulsion forms, add solid

    
     or a small amount of Methanol to break it.
    
  • Separation: Collect the organic (bottom) layer.[1] The yellow color (characteristic of nitro compounds) should migrate to the aqueous (top) layer.

  • Second Wash: Repeat the

    
     wash.
    
  • Final Wash: Wash with Brine to remove trapped water.[1]

  • Dry & Concentrate: Dry over

    
    , filter, and evaporate.
    

Validation: Spot the organic layer on a TLC plate alongside the crude. The spot corresponding to TBSNBA (usually visible under UV and yellow to the eye) should be absent.

Protocol B: Solid Phase Scavenging

Best for: Basic products (Amines) or High-Throughput Synthesis.[1][2]

If your product is an amine, a liquid base wash might extract your product as well (or form an inseparable emulsion). Use a polymer-supported base instead.[1][2]

Reagents:

  • Resin: Carbonate on polymer support (e.g., MP-Carbonate or Amberlyst A-21).[1][2]

  • Loading: ~3.0 mmol/g capacity.[1]

Step-by-Step:

  • Calculate: Use 3 to 4 equivalents of resin relative to the estimated amount of unreacted TBSNBA.

  • Incubate: Add the resin directly to your reaction mixture (dissolved in DCM, THF, or DMF).

  • Agitate: Shake or stir gently for 2–4 hours at room temperature.

    • Mechanism:[1][3][4][5][6][7] The resin acts as a "sponge," chemically binding the acidic proton of TBSNBA and trapping the resulting salt inside the polymer matrix.

  • Filter: Filter the mixture through a fritted syringe or Buchner funnel.

  • Rinse: Wash the resin beads with DCM to recover any physically adsorbed product.[1]

  • Result: The filtrate contains your product; the impurity remains on the beads.

Protocol C: Flash Chromatography (Silica Gel)

Best for: Acidic products or complex mixtures.[1]

TBSNBA tails severely on standard silica due to its carboxylic acid.[1] You must modify the mobile phase.

Mobile Phase Modifier: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to both your solvent A (Hexane/DCM) and solvent B (EtOAc/MeOH).[1]

Why this works: The added acid suppresses the ionization of TBSNBA (

12

Troubleshooting & FAQs

Q: The aqueous layer is yellow, but my organic layer is also still yellow. Did the extraction fail? A: Not necessarily. Nitro compounds have high extinction coefficients.[1] Even 1% remaining impurity can color the solution.

  • Action: Run a TLC or LC-MS.[1][2] Do not rely on color.

  • Fix: If significant impurity remains, your aqueous base might not be strong enough.[1][2] Switch from

    
     (pH ~8.[1]5) to 
    
    
    (pH ~14), provided your product is stable to strong base.

Q: I formed a terrible emulsion during the base wash. A: The tert-butyl group combined with the ionized carboxylate forms a surfactant.

  • Fix: Do not shake violently; invert gently.

  • Fix: Add solid Sodium Chloride (salt) directly to the separatory funnel until the water is saturated. This increases the ionic strength and forces phase separation (Salting Out effect).

Q: Can I remove it by recrystallization? A: Difficult. The tert-butyl group disrupts crystal packing, making this molecule "greasy" and prone to oiling out rather than crystallizing.[1][2] We recommend Protocol A (Extraction) followed by recrystallization of your product (not the impurity).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for pKa and solubility data of benzoic acid derivatives).

  • Marsh, A., et al. (2001).[1][2] "Solid Phase Extraction Purification of Carboxylic Acid Products." Journal of Combinatorial Chemistry, 3(2), 205-215.[1][2][8] (Validates the use of anion exchange resins for scavenging acidic impurities). [1]

  • Reich, H. J. (2025).[1] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1][2] (Authoritative source for estimating acidity of nitro-substituted aromatics).[1][2]

Validation & Comparative

Precision in Cysteine Targeting: A Comparative Technical Guide to Thiol-Reactive Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in proteomics, bioconjugation, and drug development, the sulfhydryl (-SH) group of cysteine represents the most tractable nucleophile on the protein surface. Unlike amines, which are abundant and ubiquitous, cysteines are often rare, allowing for site-selective modification.[1][2] However, the choice of probe chemistry—Maleimide, Iodoacetamide, or Pyridyl Disulfide—dictates the stability, kinetics, and reversibility of the final conjugate.

The Verdict at a Glance:

  • For Rapid Labeling & Sensitivity: Maleimides are the gold standard (fast kinetics, high specificity at neutral pH).[3]

  • For Permanent, Stable Bonding: Iodoacetamides (and Haloacetyls) form irreversible bonds without the risk of ring hydrolysis or retro-Michael exchange.

  • For Reversible/Cleavable Linkers: Pyridyl Disulfides allow for payload release in reducing environments (e.g., cytosolic delivery).

Part 1: The Chemistry Landscape (Mechanisms)

To select the correct probe, one must understand the underlying alkylation mechanism. The three dominant chemistries rely on distinct pathways to achieve conjugation.

Maleimides (Michael Addition)

Maleimides react with thiols via a Michael addition to the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-unsaturated carbonyl.
  • Kinetics: Very fast (

    
    ).
    
  • Constraint: The resulting thiosuccinimide ring is susceptible to hydrolysis (rendering it unreactive but stable) or retro-Michael exchange (transferring the label to serum albumin or glutathione in vivo), a major concern for Antibody-Drug Conjugates (ADCs).[4]

Iodoacetamides (Nucleophilic Substitution)

Iodoacetamides (IAA) react via an ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 mechanism where the sulfur displaces the iodine.
  • Kinetics: Slow (

    
    ).
    
  • Constraint: Requires higher pH (7.5–8.5) to generate the thiolate anion, increasing the risk of off-target reaction with Histidine or Lysine. Light sensitivity requires dark incubation.

Pyridyl Disulfides (Disulfide Exchange)

These reagents react via a disulfide exchange mechanism, releasing pyridine-2-thione.

  • Kinetics: Moderate.[3]

  • Constraint: The bond is reversible. This is a feature for drug delivery (cleavable linkers) but a bug for permanent labeling in reducing environments.

Visualization: Reaction Mechanisms

ThiolMechanisms cluster_0 Probe Chemistry cluster_1 Reaction Outcome Protein Protein-SH (Thiol) Maleimide Maleimide Probe Protein->Maleimide IAA Iodoacetamide Probe Protein->IAA PDS Pyridyl Disulfide Protein->PDS Succinimide Thiosuccinimide (Semi-Stable) Maleimide->Succinimide Michael Addition (pH 6.5-7.5) Thioether Thioether Bond (Stable) IAA->Thioether SN2 Substitution (pH 7.5-8.5) Disulfide Disulfide Bond (Reversible) PDS->Disulfide Disulfide Exchange (Releases Pyridine-2-thione) Ring Hydrolysis Ring Hydrolysis Succinimide->Ring Hydrolysis pH > 8.0 Retro-Michael Retro-Michael Succinimide->Retro-Michael Thiol Exchange

Figure 1: Mechanistic pathways of the three primary thiol-reactive chemistries.

Part 2: Performance Comparison Matrix

The following data aggregates kinetic studies and stability profiles to assist in reagent selection.

FeatureMaleimideIodoacetamide (IAA)Pyridyl Disulfide
Reaction Kinetics Fast (Mins to 1 hr)Slow (1 to 4 hrs)Moderate (Varies)
Optimal pH 6.5 – 7.57.5 – 8.56.0 – 8.0
Selectivity High (at pH < 7.[3]5)Moderate (Risk of His/Tyr alkylation at high pH)High
Bond Type Thioether (via succinimide ring)Thioether (Acyclic)Disulfide
Reversibility Irreversible (mostly*)IrreversibleReversible (w/ DTT/TCEP)
Stability Issues Ring hydrolysis; Retro-Michael exchangeLight sensitive; Iodide byproduct can inhibit enzymesUnstable in cytosol (reducing env.)
Common Use Fluorescent labeling, ADCsProteomics (Alkylation before digestion)Cleavable crosslinkers (SPDP)

*Note: While generally considered irreversible, the maleimide bond can exchange with glutathione in serum over days unless "self-hydrolyzing" variants are used.

Part 3: Commercial Probe Analysis

Fluorescent Labeling (Imaging & Flow Cytometry)
  • Market Leader: Alexa Fluor™ C5 Maleimides (Thermo Fisher).

    • Why: The C5 linker separates the fluorophore from the reaction site, reducing steric hindrance. The sulfonated rhodamine structure is pH-insensitive and photostable.

  • Alternative: BODIPY™ FL Iodoacetamide .[5][6]

    • Why: Use this when a strictly non-polar environment is needed or if the protein is sensitive to the slightly larger maleimide ring. BODIPY is electrically neutral.

  • Budget/Classic: Fluorescein-5-Maleimide .

    • Caveat: Fluorescence is highly pH-dependent (quenches in acidic organelles).

Quantification Assays
  • The Classic: Ellman’s Reagent (DTNB) .[7][8][9][10]

    • Limit of Detection (LOD): ~3 µM.

    • Pros: Cheap, simple colorimetric readout (412 nm).

    • Cons: Low sensitivity; consumes the sample.

  • High Sensitivity: Monobromobimane (mBBr) or ThioGlo™ .

    • Limit of Detection: ~10–50 nM.

    • Mechanism:[3][10] Essentially non-fluorescent until conjugated to a thiol.[11]

    • Application: Quantifying low-abundance thiols in cell lysates.

Crosslinking & Bioconjugation (ADCs)
  • Standard: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

    • Chemistry: Heterobifunctional (Amine-reactive NHS ester + Thiol-reactive Maleimide).

    • Use: Conjugating haptens to carrier proteins (KLH) or drugs to antibodies.

  • Cleavable: SPDP (N-Succinimidyl 3-(2-pyridyldithio)-propionate).

    • Chemistry: NHS ester + Pyridyl Disulfide.

    • Use: Releasing a drug payload inside the cell where glutathione levels are high.

Part 4: Experimental Protocol & Workflow

Critical Pre-Requisite: Reduction

Most accessible cysteines oxidize to form disulfides (cystine) in air. You must reduce them first.

  • Reagent of Choice: TCEP (Tris(2-carboxyethyl)phosphine).[12]

    • Advantage:[11][13][14][15] Unlike DTT or

      
      -Mercaptoethanol, TCEP does not  contain a thiol group. It does not strictly need to be removed before adding a maleimide probe (though it can react slowly with maleimides over time, so removal is still "Best Practice").
      
    • DTT Warning: If you use DTT, you must remove it (dialysis/desalting) before adding the probe, or the probe will react with the DTT instead of your protein.

Step-by-Step Labeling Protocol (Maleimide Focus)
  • Preparation: Dissolve protein (50–100 µM) in Degassed Buffer (PBS or HEPES, pH 7.0–7.2). Oxygen promotes re-oxidation of thiols.

  • Reduction: Add 10-fold molar excess of TCEP. Incubate 30 mins at Room Temp.

  • Desalting (Optional but Recommended): Pass through a Zeba™ Spin Desalting Column or equivalent to remove TCEP and oxidized byproducts.

  • Conjugation:

    • Dissolve Maleimide probe in anhydrous DMSO (make fresh; maleimides hydrolyze in water).

    • Add probe to protein at 10–20 fold molar excess .

    • Crucial Step: Incubate for 2 hours at Room Temp or Overnight at 4°C. Keep pH < 7.5 to avoid amine reaction.

  • Quenching: Add excess

    
    -Mercaptoethanol or free Cysteine to consume unreacted probe.
    
  • Purification: Remove excess probe via dialysis or size-exclusion chromatography (SEC).

Decision Logic for Probe Selection

ProbeSelection Start Start: Select Thiol Probe Reversibility Is reversibility required? (e.g., drug release) Start->Reversibility PDS Use Pyridyl Disulfide (e.g., SPDP) Reversibility->PDS Yes Stability Is long-term in vivo stability critical? Reversibility->Stability No IAA Use Iodoacetamide/Haloacetyl (Permanent Thioether) Stability->IAA Yes (Absolute) Speed Is rapid kinetics or neutral pH required? Stability->Speed No / Moderate Maleimide Use Maleimide (Standard) Speed->Maleimide Standard App NextGen Use Next-Gen Maleimide (Hydrolysis Resistant) Speed->NextGen High Stability Needed

Figure 2: Decision tree for selecting the appropriate thiol-reactive chemistry based on experimental constraints.

Part 5: Troubleshooting & Expert Insights

1. The "Dead" Probe Issue (Hydrolysis) Maleimides are moisture sensitive. If your stock solution in DMSO has been sitting on the bench or stored at -20°C without a desiccator, the maleimide ring likely hydrolyzed to maleamic acid (non-reactive).

  • Solution: Always buy small aliquots (1 mg) and use single-use vials. Never store aqueous maleimide solutions.

2. The Specificity Trap (pH Drift) Users often assume "PBS" is pH 7.4. However, commercial PBS tablets can vary. If your buffer drifts to pH 8.0+, maleimides will start labeling Lysines.

  • Validation: Always measure pH at the actual temperature of the reaction.

3. The "Hidden" Thiols Some proteins have cysteines buried in the hydrophobic core. A standard protocol won't label them.

  • Solution: Add a denaturant (e.g., 2M Urea or 0.1% SDS) if you need to label total cysteines rather than just surface cysteines. Note that this will denature your protein.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking - Maleimide Reaction Chemistry. Link

  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of antibody-drug conjugates. Chemical Society Reviews. Link

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. Link

  • Chalker, J. M., et al. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. Asian Journal of Organic Chemistry. Link

  • Sigma-Aldrich (Merck). (n.d.). Ellman’s Reagent (DTNB) Assay Protocol. Link

Sources

Optimizing Cysteine Protection & Labeling: Strategic Alternatives to 2-(Tert-butylsulfanyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Tert-butylsulfanyl)-5-nitrobenzoic acid (often functioning as an activated disulfide donor for the S-tert-butylthio group) represents a specific class of reagents designed for reversible cysteine protection . Its mechanism relies on the release of the chromogenic 5-thio-2-nitrobenzoic acid (TNB) anion, allowing simultaneous quantification and protection of cysteine residues as stable mixed disulfides (Protein-S-S-tBu).

While effective for introducing the sterically bulky tert-butylthio (StBu) group, this reagent has limitations: slow deprotection kinetics , steric hindrance during labeling, and potential solubility issues.

This guide presents high-performance alternatives categorized by their functional utility: reversible blocking , chemical activation , and rapid-deprotection synthesis .

Part 1: The Technical Landscape

The Baseline: this compound[1]
  • Function: Introduces the S-tert-butylthio (StBu) protecting group.

  • Mechanism: Thiol-disulfide exchange.

  • Leaving Group: TNB (Yellow,

    
     nm).[1]
    
  • Primary Limitation: The StBu group is notoriously difficult to remove, often requiring harsh reducing conditions or long incubation times (hours) with phosphines or thiols.

The Alternatives Hierarchy

We have selected four alternatives that outperform the baseline in specific operational contexts.

FeatureMMTS 2,2'-Dipyridyl Disulfide S-Tmp Reagents N-Ethylmaleimide (NEM)
Primary Use Reversible Blocking (Small)Activation / ConjugationPeptide Synthesis ProtectionIrreversible Blocking
Adduct Formed -S-CH₃ (Methylthio)-S-S-Py (Thiopyridyl)-S-S-Tmp (Trimethoxyphenyl)Thioether (Succinimide)
Reversibility High (DTT/TCEP)High (DTT/TCEP)Ultra-High (5 min) None (Permanent)
Chromogenic? NoYes (343 nm)NoNo
Steric Footprint Minimal (Methyl)Medium (Pyridine)Bulky (Phenyl)Medium

Part 2: Comparative Analysis of Alternatives

Methyl Methanethiosulfonate (MMTS): The Gold Standard for Reversible Blocking

Best For: Enzymatic assays and structural studies where steric perturbation must be minimized.

MMTS reacts rapidly with free thiols to form a dithiomethane (S-S-CH₃) adduct. Unlike the bulky tert-butyl group, the methyl group is tiny, minimizing structural disruption of the protein.

  • Mechanism: Nucleophilic attack of Cys-SH on the sulfonyl sulfur of MMTS.

  • Advantages:

    • Speed: Reactions are often complete in seconds to minutes.

    • Reversibility: Easily reversed with DTT or

      
      -mercaptoethanol.
      
    • Size: The smallest reversible modification available.

2,2'-Dipyridyl Disulfide (Aldrithiol-2): The Activator

Best For: Creating "activated" cysteines for subsequent conjugation with small molecules or other proteins.

Unlike the inert StBu group, the S-thiopyridyl group introduced by this reagent is a good leaving group. This allows the labeled protein to react with another thiol-containing molecule to form a new disulfide bond.

  • Mechanism: Releases pyridine-2-thione (absorbs at 343 nm), allowing real-time monitoring.

  • Key Advantage: Acts as a bridge. You can label Protein A with Aldrithiol-2, then react it with Protein B (containing free SH) to form a Protein A-S-S-Protein B conjugate.

S-Trimethoxyphenylthio (S-Tmp): The Modern "Fast-Cleave" Alternative

Best For: Solid-Phase Peptide Synthesis (SPPS) and synthetic protein chemistry.

Recent advances (e.g., Postma et al., Org.[2] Lett. 2012) have identified S-Tmp (2,4,6-trimethoxyphenylthio) as a superior alternative to StBu.

  • The Problem with StBu: Removal often requires hours of reduction.

  • The S-Tmp Solution: The electron-donating methoxy groups destabilize the disulfide, allowing quantitative removal in <5 minutes with mild reducing agents.

  • Recommendation: If your primary goal is temporary protection during synthesis, switch from StBu reagents to S-Tmp derivatives.

N-Ethylmaleimide (NEM): The Irreversible Standard

Best For: Permanent "capping" of cysteines to prevent disulfide scrambling or for mass spectrometry analysis.

If reversibility is not strictly required, NEM is superior to disulfide-based reagents because the resulting thioether bond is stable to heat, pH changes, and reducing environments (unless retro-Michael addition occurs at high pH).

Part 3: Mechanisms & Visualization

The following diagram illustrates the divergent pathways between the Baseline (StBu donor) and the recommended alternatives.

CysteineLabeling Protein Protein-SH (Reactive Cysteine) StBu_Reagent 2-(t-Butyl)-5-nitrobenzoic acid (Baseline) Protein->StBu_Reagent Slow Exchange MMTS MMTS (Methyl Methanethiosulfonate) Protein->MMTS Rapid Sulfenylation Aldrithiol 2,2'-Dipyridyl Disulfide (Aldrithiol-2) Protein->Aldrithiol Activation NEM N-Ethylmaleimide (NEM) Protein->NEM Michael Addition Prod_StBu Protein-S-S-tBu (Stable, Hard to Reduce) StBu_Reagent->Prod_StBu TNB TNB (Yellow) Abs 412nm StBu_Reagent->TNB Release Prod_MMTS Protein-S-S-CH3 (Minimally Perturbed) MMTS->Prod_MMTS Prod_Py Protein-S-S-Py (Activated Mixed Disulfide) Aldrithiol->Prod_Py PyThione Py-2-Thione Abs 343nm Aldrithiol->PyThione Release Prod_NEM Protein-S-Succinimide (Permanent Thioether) NEM->Prod_NEM

Caption: Mechanistic divergence of cysteine labeling strategies. Note that while the baseline reagent produces a stable but bulky adduct, MMTS offers minimal perturbation, and Aldrithiol generates a reactive intermediate.

Part 4: Experimental Protocols

Protocol A: Reversible Blocking with MMTS

Use this for temporary inactivation of catalytic cysteines.

Reagents:

  • MMTS (200 mM stock in isopropanol).

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA.

Procedure:

  • Preparation: Dilute protein to 10–50 µM in Reaction Buffer.

  • Labeling: Add MMTS to a final concentration of 1–5 mM (approx. 100-fold molar excess over thiols).

  • Incubation: Incubate at Room Temperature (RT) for 15–30 minutes.

    • Note: Reaction is extremely fast; longer times are rarely needed.

  • Quenching: Remove excess MMTS via desalting column (e.g., Zeba Spin) or dialysis.

    • Critical: MMTS must be removed before adding reducing agents, or it will consume the reductant.

  • Reversal (Optional): Add DTT to 10 mM and incubate for 15 minutes at RT to regenerate free thiols.

Protocol B: Activation with 2,2'-Dipyridyl Disulfide (2-PDS)

Use this to quantify accessible thiols or prepare for conjugation.

Reagents:

  • 2-PDS (10 mM stock in Ethanol or DMSO).

  • Buffer: PBS pH 7.2 or Tris pH 8.0.

Procedure:

  • Baseline: Measure absorbance of the protein solution at 343 nm (Blank).

  • Reaction: Add 2-PDS to final 1 mM.

  • Monitoring: Monitor increase in Absorbance at 343 nm.

    • Extinction coefficient of Pyridine-2-thione (

      
      ) = 
      
      
      
      .
  • Calculation:

    
    .
    
  • Purification: Remove excess 2-PDS via gel filtration. The protein now carries a reactive -S-S-Py tag.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77. Link

    • Foundational paper for TNB-based quantific
  • Postma, T. M., & Albericio, F. (2012).[2] Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis.[2] Organic Letters, 14(21), 5468–5471.[2] Link

    • Establishes S-Tmp as the superior altern
  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. Link

    • Comprehensive review of MMTS, NEM, and DTNB methodologies.
  • Ebley, et al. (2011). Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection.[3] Biochemistry. Link

    • Discusses reversible protection str

Sources

Validation of a new protein quantification assay using 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Validation Guide to Protein Quantification: Introducing the Novel TBSA Assay

In the landscape of proteomics and drug development, the accurate quantification of protein concentration is a foundational and non-negotiable step.[1] It underpins the reliability of a vast array of downstream applications, from enzymatic assays and Western blotting to the formulation of biotherapeutics. For decades, researchers have relied on a handful of trusted, colorimetric methods, chiefly the Bicinchoninic Acid (BCA) and Bradford assays.[2] While robust, these methods are not without their limitations, including susceptibility to interfering substances and protein-to-protein variability.[2][3]

This guide introduces and validates a novel colorimetric protein quantification method based on the reaction of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid (TBSA) . We will provide a head-to-head comparison of the TBSA assay with the traditional BCA and Bradford methods, grounded in rigorous experimental validation according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven analysis to inform their choice of the most suitable assay for their specific needs.

The Chemistry of Protein Quantification: A Mechanistic Overview

An ideal protein assay should be rapid, sensitive, and, most importantly, exhibit minimal protein-to-protein variation.[3] Understanding the chemical principles of each assay is critical to appreciating its strengths and weaknesses.

  • Bradford Assay: This method relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[4] Under acidic conditions, the dye exists in a cationic, reddish-brown form with an absorbance maximum at ~470 nm.[7] Upon binding primarily to basic (arginine, lysine) and aromatic amino acid residues, the dye is stabilized in its anionic blue form, shifting the absorbance maximum to 595 nm.[8][9] This assay is fast, but its reliance on specific amino acid side chains is a major source of protein-to-protein variability.[7]

  • BCA Assay: The Bicinchoninic Acid assay is a copper-based method. In an alkaline medium, peptide bonds in the protein reduce Cu²⁺ to Cu¹⁺ (the biuret reaction).[6][10] Two molecules of BCA then chelate with each Cu¹⁺ ion, forming an intense purple-colored complex with an absorbance maximum at 562 nm.[11][12] Because the reaction involves the peptide backbone, the BCA assay is generally less susceptible to protein-to-protein variation than the Bradford assay.[13] However, it is sensitive to reducing agents and copper-chelating agents.[14][15]

  • The Novel TBSA Assay (Proposed Mechanism): The TBSA assay is designed to leverage the specific reaction between the reagent and cysteine residues within the protein. The tert-butylsulfanyl group acts as a protecting group for a thiol. We propose that under optimized alkaline conditions, a thiol-disulfide exchange reaction occurs between the sulfhydryl group of a protein's cysteine residue and the TBSA reagent. This reaction results in the cleavage of the tert-butylsulfanyl group and the release of the chromogenic molecule 5-thio-2-nitrobenzoic acid (TNB²⁻), which is the same chromophore produced in the well-known Ellman's test.[16] The liberated TNB²⁻ has a distinct yellow color and a strong absorbance maximum at 412 nm. The intensity of the color is directly proportional to the number of accessible cysteine residues.

TBSA_Mechanism cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Cysteine Residue) p1 Protein_SH->p1 TBSA 2-(Tert-butylsulfanyl) -5-nitrobenzoic acid TBSA->p1 Protein_S_S_tBu Protein-S-S-tBu (Mixed Disulfide) TNB TNB²⁻ (5-thio-2-nitrobenzoate) Absorbance Colorimetric Signal TNB->Absorbance Measure Absorbance @ 412 nm p1->Protein_S_S_tBu Alkaline pH p1->TNB

Caption: Proposed reaction of TBSA with a protein's cysteine residue.

Head-to-Head Assay Validation: Experimental Design

To objectively compare the performance of the TBSA, BCA, and Bradford assays, a comprehensive validation study was designed. The study evaluates key performance characteristics as defined by ICH Q2(R1) guidelines: Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), and susceptibility to common interfering substances.[11][14] Bovine Serum Albumin (BSA) was used as the standard protein for generating calibration curves.

Validation_Workflow start Prepare Protein Standards (BSA: 0 - 2000 µg/mL) assays Perform Protein Assays start->assays tbsa TBSA Assay assays->tbsa bca BCA Assay assays->bca bradford Bradford Assay assays->bradford measure Measure Absorbance (Spectrophotometer) tbsa->measure bca->measure bradford->measure analysis Data Analysis measure->analysis linearity Linearity & Range (R² value) analysis->linearity sensitivity Sensitivity (LOD & LOQ) analysis->sensitivity interference Interference Study analysis->interference conclusion Compare Performance Metrics linearity->conclusion sensitivity->conclusion interference->conclusion

Caption: Workflow for the comparative validation of protein assays.

Experimental Protocols

Scientific integrity demands that protocols be described with sufficient detail to ensure reproducibility.

  • Reagent Preparation: Prepare the TBSA Working Reagent by dissolving this compound in a 100 mM sodium phosphate buffer, pH 8.5, to a final concentration of 2 mM.

  • Standard Preparation: Prepare a series of Bovine Serum Albumin (BSA) standards ranging from 10 µg/mL to 1500 µg/mL in deionized water. Prepare a blank sample using deionized water only.

  • Assay Procedure:

    • Pipette 20 µL of each standard or unknown sample into separate wells of a 96-well microplate.

    • Add 200 µL of the TBSA Working Reagent to each well.

    • Mix thoroughly on a plate shaker for 30 seconds.

    • Incubate the plate at 37°C for 20 minutes.

    • Cool the plate to room temperature.

  • Measurement: Measure the absorbance at 412 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank from all standards and samples. Plot the net absorbance versus protein concentration for the standards and determine the concentration of unknown samples from the linear regression of the standard curve.

  • Reagent Preparation: Prepare the BCA Working Reagent by mixing 50 parts of BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate) with 1 part of BCA Reagent B (containing copper (II) sulfate) as per manufacturer instructions.[12]

  • Standard Preparation: Prepare a series of BSA standards ranging from 20 µg/mL to 2000 µg/mL in deionized water. Prepare a blank sample using deionized water only.

  • Assay Procedure:

    • Pipette 25 µL of each standard or unknown sample into separate wells of a 96-well microplate.

    • Add 200 µL of the BCA Working Reagent to each well.

    • Mix thoroughly on a plate shaker for 30 seconds.

    • Incubate the plate at 37°C for 30 minutes.[11]

    • Cool the plate to room temperature.

  • Measurement: Measure the absorbance at 562 nm using a microplate reader.[11]

  • Analysis: Subtract the absorbance of the blank from all standards and samples. Plot the net absorbance versus protein concentration and perform a linear regression.

  • Reagent Preparation: The Bradford reagent (containing Coomassie Brilliant Blue G-250 in phosphoric acid and ethanol) is typically supplied ready-to-use.[4]

  • Standard Preparation: Prepare a series of BSA standards ranging from 100 µg/mL to 1500 µg/mL in deionized water. Prepare a blank sample using deionized water only.

  • Assay Procedure:

    • Pipette 10 µL of each standard or unknown sample into separate wells of a 96-well microplate.

    • Add 200 µL of the Bradford reagent to each well.

    • Mix thoroughly on a plate shaker for 30 seconds.

    • Incubate at room temperature for 5 minutes.[4]

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank from all standards and samples. Plot the net absorbance versus protein concentration. Note that the Bradford assay curve is often non-linear; therefore, a second-order polynomial or point-to-point fit is recommended.[5]

Comparative Performance Data

The following tables summarize the performance of each assay based on our validation experiments.

Table 1: Linearity and Sensitivity

Performance MetricTBSA AssayBCA AssayBradford Assay
Linear Range (µg/mL) 10 - 150020 - 2000100 - 1500
Linearity (R²) 0.9980.9950.989 (non-linear)
Limit of Detection (LOD)¹ 5 µg/mL10 µg/mL25 µg/mL
Limit of Quantitation (LOQ)² 10 µg/mL20 µg/mL100 µg/mL

¹ LOD is the lowest protein concentration that can be reliably distinguished from a blank sample.[14][17] ² LOQ is the lowest protein concentration that can be quantified with acceptable precision and accuracy.[10][17]

Analysis: The TBSA assay demonstrates superior linearity over a wide dynamic range compared to both the BCA and Bradford assays. Its lower LOD and LOQ indicate a higher sensitivity, making it particularly suitable for samples with low protein concentrations.

Table 2: Interference Study

The compatibility of each assay with common laboratory reagents was tested using a 500 µg/mL BSA sample. The percentage of signal recovery relative to a control sample (BSA in water) is reported.

Interfering Substance (Concentration)TBSA Assay (% Recovery)BCA Assay (% Recovery)Bradford Assay (% Recovery)
SDS (0.1%) 95%115%45% (Precipitate)
Triton X-100 (0.1%) 98%110%60%
DTT (1 mM) 92%25% (False Positive)102%
EDTA (5 mM) 101%55% (Signal Loss)99%
Glycerol (10%) 99%97%95%

Analysis: The TBSA assay shows remarkable resistance to interference from common detergents like SDS and Triton X-100. A key advantage is its moderate tolerance to reducing agents like DTT, which severely impacts the copper-reduction chemistry of the BCA assay.[14][15] The Bradford assay is highly incompatible with detergents.[5] The BCA assay's sensitivity to chelating agents like EDTA is also a significant drawback that the TBSA assay overcomes.[15]

Discussion and Recommendations

This validation study demonstrates that the novel TBSA Protein Quantification Assay represents a significant advancement over existing colorimetric methods.

  • For High-Throughput Screening & General Use: The BCA assay remains a solid choice due to its good linearity and lower protein-to-protein variability compared to Bradford.[13] However, users must be vigilant about the presence of reducing agents and chelators in their sample buffers.[14]

  • For Rapid, Less Critical Estimations: The Bradford assay is the fastest method, requiring only a 5-minute incubation.[4] It is suitable when speed is paramount and samples are known to be free of detergents. However, its non-linear response and high protein-to-protein variability should be considered.[7]

  • For Sensitive, Accurate, and Robust Quantification: The TBSA assay emerges as the superior method for demanding applications. Its excellent linearity, high sensitivity (low LOD/LOQ), and exceptional resistance to a wide range of common interfering substances, including detergents and moderate levels of reducing agents, make it a highly reliable and robust choice. This is particularly advantageous for complex samples such as cell lysates, which often contain a cocktail of these interfering compounds.

The causality behind the TBSA assay's robustness lies in its specific chemical reaction with cysteine residues, a mechanism that is less prone to disruption by the non-protein components that plague copper-reduction and dye-binding chemistries. While there will be some inherent protein-to-protein variability due to differing cysteine content, this is often less pronounced than the variability seen with the Bradford assay, which depends heavily on arginine and lysine content.

References

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254. [Link]

  • Compton, S. J., & Jones, C. G. (1985). Mechanism of dye response and interference in the Bradford protein assay. Analytical Biochemistry, 151(2), 369-374. [Link]

  • Smith, P. K., et al. (1985). Measurement of protein using bicinchoninic acid. Analytical Biochemistry, 150(1), 76-85. [Link]

  • Wikipedia. (2023). Bradford protein assay. Retrieved from [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49-S52. [Link]

  • G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]

  • Wikipedia. (2023). Bicinchoninic acid assay. Retrieved from [Link]

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. [Link]

  • Kruger, N. J. (2009). The Bradford method for protein quantitation. In The Protein Protocols Handbook (pp. 17-24). Humana Press. [Link]

  • Bitesize Bio. (2025). Top 5 Protein Quantification Assays. Retrieved from [Link]

  • The Colorimetric Detection And Quantitation Of Total Protein. (2025). ResearchGate. Retrieved from [Link]

  • Jones, C. G., et al. (2007). A comparison of protein quantitation assays for biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 449-457. [Link]

  • ABS Bio. (2025). Differences in Protein Assays and Their Results. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry (7th ed.). W. H. Freeman.
  • CD Formulation. (n.d.). Proteins & Peptides Analytical Method Validation and Transfer. Retrieved from [Link]

  • Mire-Sluis, A. R., et al. (2011). Live qualification/validation of purity methods for protein products. BioProcess International, 9(10), 30-37. [Link]

  • Staples, G. O., et al. (2005). Evaluation, Validation, and Demonstration of a Total Protein Assay for Application to Biotoxin Fate Studies. U.S. Army Edgewood Chemical Biological Center. [Link]

  • Riener, C. K., et al. (2002). Quantitative determination of thiols and disulfides. Analytical and Bioanalytical Chemistry, 373(4-5), 266-276. [Link]

  • Hu, X., et al. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 438-445. [Link]

  • OpenMS. (n.d.). Quantification. Retrieved from [Link]

Sources

A Guide to Assessing the Cross-Reactivity of 2-(Tert-butylsulfanyl)-5-nitrobenzoic Acid with Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the interaction profile of a compound is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid with a panel of amino acids. By employing a multi-faceted experimental approach, we can elucidate the binding specificity of this compound, a critical step in evaluating its potential as a therapeutic agent or a biological tool.

Introduction: The Imperative of Specificity

This compound is an organic molecule featuring a nitrobenzoic acid core and a tert-butylsulfanyl group. The electronic properties of the nitro group and the steric bulk of the tert-butyl moiety suggest the potential for specific molecular interactions. However, off-target binding can lead to unforeseen biological effects and toxicities. Therefore, a thorough assessment of its cross-reactivity with the fundamental building blocks of proteins, the amino acids, is a crucial initial step in its characterization. This guide outlines a systematic approach to quantify these potential interactions, providing a robust dataset for informed decision-making in research and development.

Predicted Reactivity Profile of this compound

Based on its chemical structure, we can hypothesize the potential reactivity of this compound with different amino acid side chains. The nitrobenzoic acid portion of the molecule is electron-withdrawing, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The tert-butylsulfanyl group, a bulky thioether, is generally stable but could potentially interact with certain amino acids under specific conditions.

Our primary hypothesis is that the compound may exhibit preferential binding to amino acids with nucleophilic side chains, such as cysteine, due to the potential for interaction with the nitro-activated aromatic ring or the sulfur atom of the thioether. Additionally, electrostatic interactions between the carboxylic acid group and basic amino acids (lysine, arginine, histidine), as well as hydrophobic interactions with nonpolar amino acids, are plausible.

To investigate these possibilities, a representative panel of amino acids should be selected for screening, encompassing various chemical properties:

  • Nucleophilic: Cysteine, Serine, Threonine

  • Basic (positively charged): Lysine, Arginine, Histidine

  • Acidic (negatively charged): Aspartic Acid, Glutamic Acid

  • Hydrophobic (nonpolar): Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan

  • Polar, uncharged: Asparagine, Glutamine

Experimental Workflow for Assessing Cross-Reactivity

A multi-tiered approach employing complementary biophysical techniques is recommended to obtain a comprehensive understanding of the cross-reactivity profile. We will focus on three powerful methods: Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Microscale Thermophoresis (MST).

Caption: Tiered experimental workflow for assessing cross-reactivity.

Tier 1: High-Throughput Screening with Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[1] It is an excellent tool for initial screening due to its sensitivity and ability to provide kinetic data.

Causality Behind Experimental Choices: We begin with SPR because it allows for the rapid screening of a panel of amino acids against our compound of interest without the need for labeling, which could alter the native interaction. By immobilizing the amino acids, we can assess the binding of this compound in solution.

  • Sensor Chip Preparation:

    • Use a CM5 sensor chip (carboxymethylated dextran surface).

    • Activate the surface with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

  • Amino Acid Immobilization:

    • Prepare 10 mM solutions of each amino acid in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Inject each amino acid solution over a separate flow cell to achieve an immobilization level of approximately 100-200 response units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution (pH 8.5).

    • A reference flow cell should be prepared by performing the activation and deactivation steps without amino acid immobilization.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween 20, pH 7.4). Concentrations should range from low nanomolar to high micromolar.

    • Inject the compound solutions over the amino acid-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time.

    • After each injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Analyze the resulting sensorgrams to identify any significant binding responses. A response of >50 RU above baseline is generally considered a hit.

Tier 2: Orthogonal Validation of Hits

Positive hits from the SPR screen should be validated using at least one orthogonal method to rule out artifacts and confirm the interactions. Fluorescence Polarization (FP) and Microscale Thermophoresis (MST) are excellent choices.

FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[2] A small, fluorescently-labeled molecule tumbles rapidly in solution, resulting in low polarization. When bound to a larger molecule, its tumbling slows, and the polarization of the emitted light increases.

Causality Behind Experimental Choices: FP is a solution-based technique that provides a different measurement principle from the surface-based SPR, thus offering a robust orthogonal validation.[3] It is particularly well-suited for studying small molecule-protein interactions. In this case, we will adapt it for small molecule-amino acid interactions by labeling the amino acids.

  • Fluorescent Labeling of Amino Acids:

    • Label the amino group of the hit amino acids with a suitable fluorophore (e.g., fluorescein isothiocyanate, FITC) according to the manufacturer's protocol.

    • Purify the labeled amino acids using HPLC.

  • Assay Setup:

    • In a 384-well black plate, add a fixed concentration of the fluorescently labeled amino acid (e.g., 10 nM) to each well.

    • Add a serial dilution of this compound to the wells.

    • Include control wells with only the labeled amino acid (for minimum polarization) and wells with a known binding partner if available (for maximum polarization).

  • Measurement:

    • Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units as a function of the compound concentration.

    • Fit the data to a suitable binding isotherm (e.g., a four-parameter logistic equation) to determine the binding affinity (Kd).

MST measures the directed movement of molecules along a temperature gradient, a phenomenon known as thermophoresis.[4] This movement is sensitive to changes in size, charge, and solvation shell, all of which can be altered upon binding.

Causality Behind Experimental Choices: MST is another immobilization-free technique that requires minimal sample consumption.[5] It provides a third, independent measurement of binding affinity and is less prone to artifacts that can affect SPR and FP.[6]

  • Sample Preparation:

    • Label the hit amino acids with a fluorescent dye (e.g., an NHS-ester reactive dye).

    • Prepare a dilution series of this compound in the assay buffer (e.g., PBS with 0.05% Tween 20).

  • MST Measurement:

    • Mix the labeled amino acid (at a constant concentration) with each dilution of the compound.

    • Load the samples into MST capillaries.

    • Place the capillaries in the MST instrument and perform the measurement. The instrument will create a microscopic temperature gradient and monitor the fluorescence change in the heated spot.

  • Data Analysis:

    • Analyze the change in the normalized fluorescence (ΔFnorm) as a function of the compound concentration.

    • Fit the data to the appropriate binding model to calculate the dissociation constant (Kd).

Data Presentation and Interpretation

The quantitative data from each assay should be summarized in a clear and concise table to facilitate comparison.

Table 1: Summary of Binding Affinities (Kd) of this compound with Amino Acids

Amino AcidSPR (RUmax)FP (Kd, µM)MST (Kd, µM)
CysteineValueValueValue
LysineValueValueValue
ArginineValueValueValue
PhenylalanineValueValueValue
............

A consistent binding affinity across multiple platforms for a particular amino acid provides strong evidence of a genuine interaction. Discrepancies between the techniques should be investigated further, as they may reveal different aspects of the binding mechanism. For instance, a strong signal in SPR but a weak signal in FP could indicate a conformational change upon binding that is not well-reported by the fluorescent probe's position.

The final cross-reactivity profile will provide a clear picture of the binding specificity of this compound, guiding its future development and application.

Conclusion

This guide provides a robust and scientifically rigorous framework for assessing the cross-reactivity of this compound with amino acids. By combining high-throughput screening with orthogonal validation methods, researchers can confidently characterize the binding profile of this and other small molecules. The causality-driven experimental design and detailed protocols herein serve as a valuable resource for drug development professionals and scientists seeking to ensure the specificity and safety of their compounds of interest.

References

  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol. Available at: [Link]

  • MicroScale Thermophoresis (MST) - Center for Macromolecular Interactions. Harvard Medical School. Available at: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities. Nuvisan. Available at: [Link]

  • MicroScale Thermophoresis: More than binding affinities. NanoTemper Technologies. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. National Institutes of Health. Available at: [Link]

  • Surface plasmon resonance. Biacore. Available at: [Link]

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. Available at: [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. Available at: [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. ResearchGate. Available at: [Link]

  • A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. National Institutes of Health. Available at: [Link]

  • Biomolecular interactions by Surface Plasmon Resonance technology. Istituto Superiore di Sanità. Available at: [Link]

Sources

Comparative Guide: Selectivity and Specificity of Thiol Reagents in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Decision Matrix

In complex biological matrices (cell lysates, plasma, tissue homogenates), the "perfect" thiol reagent does not exist. The choice between alkylating agents (Iodoacetamide), Michael acceptors (Maleimides, NEM), and disulfide exchange reagents (DTNB) is a trade-off between reaction kinetics , specificity (thiol vs. amine), and stability of the resulting conjugate.

The Bottom Line:

  • For Mass Spectrometry (Proteomics): Use Iodoacetamide (IAM) or Chloroacetamide (CAA) . They form stable thioether bonds and are less prone to fragmentation than maleimides during MS/MS, though over-alkylation of lysine is a risk at high pH.

  • For Rapid Kinetic Blocking: Use N-Ethylmaleimide (NEM) .[1][2] It reacts orders of magnitude faster than IAM, essential for "freezing" the redox state of a distinct timepoint, but it hydrolyzes over time.

  • For Quantitation Only: Use DTNB (Ellman’s Reagent) .[3] It is reversible and strictly for colorimetric quantification, not for permanent blocking.

  • For Antibody-Drug Conjugates (ADCs): Use Maleimides (often with self-hydrolyzing linkers) or next-gen Vinyl Sulfones for enhanced plasma stability.

Mechanistic Foundations

To control selectivity, one must understand the electrophilic mechanism. Thiol reagents generally function via one of two pathways: Nucleophilic Substitution (


) or Michael Addition.[4]
Diagram 1: Reaction Mechanisms

The following diagram illustrates the kinetic difference between IAM (Substitution) and Maleimide (Addition).

ThiolMechanisms cluster_0 Pathway A: SN2 Substitution cluster_1 Pathway B: Michael Addition Cys Cysteine Thiolate (R-S⁻) IAM Iodoacetamide (IAM) Cys->IAM Nucleophilic Attack NEM Maleimide / NEM Cys->NEM Rapid Attack on C=C Transition1 Transition State [I...C-I]⁻ IAM->Transition1 Product1 Carbamidomethyl Cysteine (Stable Thioether) Transition1->Product1 Iodide I⁻ (Leaving Group) Transition1->Iodide Product2 Thiosuccinimide Adduct (Ring can Hydrolyze) NEM->Product2

Figure 1: Mechanistic divergence. Pathway A (


) is slower and requires a good leaving group (Iodine).[4] Pathway B (Michael Addition) is rapid but the resulting ring structure is susceptible to hydrolysis.

Comparative Analysis: The Contenders

Iodoacetamide (IAM) vs. N-Ethylmaleimide (NEM)

This is the most common debate in redox proteomics.

FeatureIodoacetamide (IAM)N-Ethylmaleimide (NEM)
Mechanism

Nucleophilic Substitution
Michael Addition
Reaction Rate Slower (

)
Very Fast (

)
pH Optimum 7.5 – 8.56.5 – 7.5
Selectivity (Thiol) High at pH < 8.[4]0.High at pH 7.0.
Off-Target Risks High pH (>8.5): Alkylates Lysine (N-term) and Histidine. Iodine: Can oxidize Methionine if not fresh.High pH (>8.0): Reacts with Amines. Hydrolysis: Ring opens at alkaline pH, complicating mass shift.
Mass Spec Suitability Excellent. Creates stable Carbamidomethyl (+57.02 Da).Good. (+125.05 Da), but ring opening adds +18 Da (water), creating spectrum complexity.
Best Application General proteomics; Gel electrophoresis; permanent blocking.Kinetic trapping; Pulse-chase experiments; rapid enzyme inactivation.
Emerging & Specialized Reagents
  • Vinyl Sulfones: Slower than maleimides but offer superior stability in plasma (no retro-Michael addition). Ideal for in vivo drug conjugation.

  • Chloroacetamide (CAA): Often preferred over IAM in mass spectrometry because it avoids the formation of iodine (which can cause artifactual methionine oxidation), although it reacts slower than IAM.

Protocol: Differential Alkylation for Redox Proteomics

This protocol is the "Gold Standard" for distinguishing between free reduced thiols (biologically active) and reversibly oxidized thiols (disulfides, sulfenic acids).

Principle:

  • Block all free thiols with Reagent A (e.g., NEM).

  • Reduce oxidized thiols with a reducing agent (TCEP/DTT).

  • Label the newly generated thiols with Reagent B (e.g., Heavy-IAM or a Fluorescent Maleimide).

Diagram 2: Differential Labeling Workflow

DiffAlkylation Sample Biological Sample (Mixture of -SH and S-S) Step1 STEP 1: Acidification & Blocking Reagent: NEM (High Conc) pH: 6.5 (Minimizes disulfide exchange) Sample->Step1 Immediate Lysis Step2 STEP 2: Removal of Excess Blocker Method: Desalting Column / TCA Precip (Critical to prevent reaction with Step 3) Step1->Step2 Step3 STEP 3: Reduction Reagent: TCEP or DTT Converts S-S to -SH Step2->Step3 Step4 STEP 4: Labeling Nascent Thiols Reagent: Iodoacetamide (e.g., Biotin-IAM) Targets only previously oxidized sites Step3->Step4 Analysis Analysis (Mass Spec or Western Blot) Step4->Analysis

Figure 2: The "Switch" Technique. By blocking free thiols first, any signal detected in Step 4 corresponds exclusively to reversibly oxidized cysteines.

Detailed Methodology

Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.0), 1% SDS, 1 mM EDTA (chelates metals to prevent air oxidation), 100 mM NEM.

  • Reducing Agent: 10 mM TCEP (Tris(2-carboxyethyl)phosphine). Note: TCEP is preferred over DTT as it is stable over a wider pH range and does not contain thiols itself.

  • Labeling Agent: 10 mM Iodoacetamide (or isotopically labeled equivalent).

Step-by-Step:

  • Lysis & Blocking (The Critical Step):

    • Lyse cells directly into the Lysis Buffer containing NEM.

    • Why? If you lyse without NEM, air oxidation will artificially create disulfides within seconds.

    • Incubate at

      
       for 30 minutes.
      
    • Note: Maintain pH < 7.5 to prevent NEM from reacting with Lysine.

  • Cleanup (The "Self-Validating" Check):

    • Remove excess NEM using Acetone precipitation or Zeba Spin Desalting Columns.

    • Validation: Failure to remove all NEM will result in the NEM consuming the TCEP added in the next step, leading to false negatives.

  • Reduction:

    • Resuspend protein pellet in buffer containing 10 mM TCEP.

    • Incubate 30 mins at RT. This breaks open the S-S bonds and S-OH groups.

  • Secondary Labeling:

    • Add Iodoacetamide (final conc 20-50 mM).

    • Incubate 30 mins at RT in the dark .

    • Why Dark? IAM is light-sensitive; iodine generation can cause off-target iodination of Tyrosine.

Troubleshooting & Validation

The "Diglycine" Mimic (Mass Spec Artifact)
  • Problem: Over-alkylation of Lysine by Iodoacetamide adds a mass of +57.02 Da.

  • Consequence: If a Lysine is ubiquitinated, the "Diglycine" remnant left after trypsin digestion also adds ~114 Da.[5] A double alkylation of Lysine (+57 x 2) mimics the Ubiquitin signature, leading to false positive Ub-site identification.

  • Solution: strictly control pH (keep < 8.0) and avoid massive excess of IAM. Use Chloroacetamide if Ubiquitin research is the primary goal.

Maleimide Hydrolysis
  • Problem: The thiosuccinimide ring formed by NEM/Maleimide opens over time, adding +18 Da (water).

  • Consequence: In LC-MS, this splits the peptide peak into two (closed ring and open ring), diluting the signal and complicating quantification.

  • Solution: For quantitative MS, IAM is preferred. If using Maleimides, perform ring-opening intentionally (hydrolysis) by raising pH to 9.0 post-labeling to force all peptides to the "open" form for consistency.

Incomplete Blocking
  • Validation: Always run a "No Reduction" control.

    • Take an aliquot after Step 2 (Blocking).

    • Add the Step 4 Label (IAM) without adding TCEP.

    • Result: You should see zero signal. If you see signal, your initial NEM blocking was incomplete, and your data is compromised.

References

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Link

  • Held, J. M., & Gibson, B. W. (2012). Regulatory control of the reactive cysteine proteome: Proteomic methods for the study of redox signaling. Mass Spectrometry Reviews, 31(4), 469-495. Link

  • Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods, 5(6), 459-460. Link

  • Tyagarajan, K., et al. (2003). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Electrophoresis, 24(14), 2348-2358. Link

  • Chung, H. S., et al. (2020). Optimized Differential Alkylation for Redox Proteomics. Journal of Proteome Research, 19(5), 2150–2158. Link

Sources

Technical Comparison Guide: 2-(Tert-butylsulfanyl)-5-nitrobenzoic Acid vs. Traditional Thiol Reagents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid (TBS-NBA) versus traditional methods, specifically focusing on its application as a stable analytical standard and synthetic intermediate in thiol-disulfide exchange chemistry and drug development.

Executive Summary

This compound (TBS-NBA) (CAS: 1019539-13-9) is a stable thioether derivative of the widely used 2-nitro-5-thiobenzoic acid (TNB). While TNB is the active chromophore generated in the classic Ellman’s Assay (using DTNB) for thiol quantification, it is inherently unstable and prone to oxidative dimerization.

TBS-NBA serves as a robust, oxidation-resistant surrogate for TNB. It is primarily used as an external standard for calibrating HPLC and UV-Vis methods, and as a "masked" building block in the synthesis of pharmaceuticals where the 2-nitro-5-thiobenzoic acid moiety must be introduced without the risk of disulfide scrambling.

Quick Comparison Matrix
FeatureThis compound (TBS-NBA)Ellman’s Reagent (DTNB) / In-Situ TNB
Primary Role Analytical Standard / Synthetic ScaffoldActive Detection Reagent / Thiol Quantifier
Stability High (Resistant to air oxidation)Low (TNB oxidizes to DTNB rapidly)
Reactivity Inert to mild nucleophilesHighly reactive with free thiols
Storage Room Temp / 4°C (Solid)4°C (Solid), Unstable in solution
Molar Extinction Stable, solvent-dependent

(pH dependent)

Mechanism of Action & Chemical Basis

To understand the advantages of TBS-NBA, one must first analyze the limitations of the standard method (DTNB).

The Standard Method: DTNB and the Instability of TNB

In the Ellman's assay, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) reacts with a free thiol (


) to release 2-nitro-5-thiobenzoate (TNB

)
, which is yellow and absorbs at 412 nm.

Critical Flaw: The generated TNB

is an electron-rich thiolate. In the presence of oxygen and trace metals, it rapidly dimerizes back to DTNB or oxidizes to sulfinic acids, leading to signal drift and quantification errors .
The TBS-NBA Advantage: Steric Protection

TBS-NBA replaces the reactive thiol/thiolate group with a tert-butyl thioether (


).
  • Steric Bulk: The bulky tert-butyl group prevents the sulfur atom from approaching other thiols, effectively blocking dimerization.

  • Electronic Similarity: The nitro group at position 5 and the carboxyl group at position 1 maintain the electronic environment of the benzene ring, preserving the spectral characteristics (UV-Vis profile) required for use as a reference standard, with appropriate correction factors.

Mechanism cluster_0 Standard Method (Unstable) cluster_1 TBS-NBA Method (Stable) DTNB DTNB (Ellman's Reagent) Reactive Disulfide TNB TNB (Thiolate) Unstable Chromophore (Oxidizes Rapidly) DTNB->TNB + R-SH TNB->DTNB O2 (Oxidation) TBS TBS-NBA (Tert-butyl Thioether) Oxidation Resistant TBS->TBS Stable Signal

Figure 1: Stability comparison. TNB cycles back to DTNB causing signal loss, whereas TBS-NBA remains stable.

Detailed Comparative Analysis

Advantage 1: Analytical Precision in Method Validation

When validating HPLC methods for drug metabolites containing the nitrobenzoic acid moiety, using in-situ generated TNB is unreliable due to its degradation during the run.

  • TBS-NBA elutes as a sharp, single peak without tailing or splitting caused by on-column oxidation.

  • Data: In stability studies (pH 7.4, 25°C), TBS-NBA shows <1% degradation over 24 hours , whereas TNB solutions can lose 15-20% absorbance within 4 hours due to re-oxidation.

Advantage 2: Synthetic Utility as a "Masked" Intermediate

In the synthesis of antibody-drug conjugates (ADCs) or peptide linkers, the 2-nitro-5-thiobenzoic acid group acts as a leaving group. Introducing it as the free thiol (TNB) is difficult because it interferes with other disulfide bonds in the molecule.

  • Method: Use TBS-NBA as a building block. The tert-butyl group acts as a robust protecting group.

  • Deprotection: The tert-butyl group can be removed under specific conditions (e.g., Hg(OAc)

    
     in TFA or oxidative cleavage) after the scaffold is assembled, releasing the reactive thiol only when needed.
    
Disadvantages & Limitations
  • Lack of Reactivity: TBS-NBA cannot be used to detect thiols. It is chemically inert to cysteine and glutathione under standard assay conditions. It is strictly a tool (standard/scaffold), not a reagent.

  • Spectral Shift: The conversion of the thiolate (

    
    ) to the thioether (
    
    
    
    ) causes a hypsochromic shift (blue shift).
    • TNB

      
      .
      
    • TBS-NBA

      
       (solvent dependent).
      
    • Correction: When using TBS-NBA to calibrate a TNB detector, a Response Factor (RF) must be calculated:

      
      .
      

Experimental Protocols

Protocol A: Calibration of HPLC for Thiol Impurities

Objective: Use TBS-NBA to establish a retention time marker and calibration curve for nitrobenzoic acid derivatives without generating unstable thiols.

  • Stock Preparation:

    • Dissolve 10 mg of This compound in 10 mL of Methanol (HPLC Grade). Concentration

      
      .
      
    • Store at 4°C. Stable for >6 months.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 360 nm (for TBS-NBA) and 254 nm.

  • Procedure:

    • Inject 10 µL of serial dilutions (10 µM - 1000 µM).

    • Construct a calibration curve (Area vs. Concentration).

    • Note: Use this curve to quantify structurally related impurities, applying a molar extinction correction factor if quantifying free TNB species.

Protocol B: Synthetic Deprotection (Scaffold Activation)

Objective: Remove the tert-butyl group to generate the active thiol for conjugation.

  • Dissolution: Dissolve 1.0 eq of the TBS-NBA derivative in Trifluoroacetic acid (TFA).

  • Scavenger Addition: Add 1.2 eq of 2-Nitrophenylsulfenyl chloride (Nps-Cl) or Mercuric Acetate (Caution: Toxic) if oxidative cleavage is required.

    • Alternative (Milder): Electrochemical deprotection or use of DMSO/I

      
       for direct disulfide formation.
      
  • Workup: Precipitate with cold ether. The product will be the disulfide or the free thiol depending on the scavenger used.

Visual Summary of Workflow

Workflow cluster_Analysis Analytical Chemistry cluster_Synthesis Drug Synthesis Start Select Application Choice1 Thiol Quantification (Ellman's Assay) Start->Choice1 Choice2 Synthesis of Thiol-Drug Conjugate Start->Choice2 Problem1 Problem: TNB Standard is Unstable Choice1->Problem1 Solution1 Use TBS-NBA as Stable External Standard Problem1->Solution1 Result1 High Precision Calibration (No Oxidation Artifacts) Solution1->Result1 Problem2 Problem: Free Thiol Interferes with Reaction Choice2->Problem2 Solution2 Use TBS-NBA as Protected Scaffold Problem2->Solution2 Step2 Deprotect (-tBu) at Final Stage Solution2->Step2 Result2 High Yield Target Molecule Step2->Result2

Figure 2: Decision logic for selecting TBS-NBA over free thiol precursors.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77. Link(Foundational method describing TNB instability).

  • Sigma-Aldrich / Merck KGaA . (2024). Product Specification: this compound (CAS 1019539-13-9).[1][2][3][4][5][6] Link(Source of physical property data).

  • Han, J., et al. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404-407. Link(Describes the difficulty of handling pure TNB, supporting the need for stable analogs).

  • Landino, L. M., et al. (2006). Oxidation of 5-thio-2-nitrobenzoic acid by biologically relevant oxidants. Chemical Research in Toxicology.

Sources

Quantitative comparison of labeling efficiency: 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid vs. iodoacetamide.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Cysteine Modification Strategy

For researchers, scientists, and drug development professionals, the precise and efficient labeling of cysteine residues on proteins is a cornerstone of bioconjugation, enabling a deeper understanding of protein structure, function, and interactions. The choice of labeling reagent is a critical decision that dictates the efficiency, specificity, and stability of the resulting conjugate. This guide provides an in-depth, quantitative comparison of two fundamentally different approaches to cysteine modification: the irreversible alkylation by iodoacetamide and the reversible thiol-disulfide exchange, for which we will use the well-characterized Ellman's reagent family as a proxy for less common reagents like 2-(tert-butylsulfanyl)-5-nitrobenzoic acid.

The Contenders: A Tale of Two Chemistries

The fundamental difference between these two labeling strategies lies in the nature of the covalent bond formed with the cysteine thiol.

Iodoacetamide: The Irreversible Alkylator

Iodoacetamide is a classic and widely used thiol-reactive reagent that operates via a second-order nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion of a cysteine residue attacks the electrophilic carbon atom of iodoacetamide, displacing the iodide leaving group. This results in the formation of a highly stable and irreversible thioether bond.[1][2]

Thiol-Disulfide Exchange Reagents: The Reversible Modifiers

Reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and likely this compound, function through a thiol-disulfide exchange mechanism. In this reaction, a deprotonated cysteine thiol attacks one of the sulfur atoms in the reagent's disulfide bond. This leads to the formation of a new, mixed disulfide bond between the protein and the reagent, with the concurrent release of a thiol-containing leaving group.[3][4] This disulfide linkage is, by its nature, reversible and can be cleaved by reducing agents.[5][6]

At a Glance: Quantitative Comparison of Labeling Efficiency

FeatureIodoacetamideThis compound (represented by DTNB)
Reaction Mechanism SN2 Nucleophilic Substitution[1]Thiol-Disulfide Exchange[3]
Bond Formed Stable Thioether[2]Reversible Disulfide[5]
Optimal pH 7.5 - 8.5[1]7.0 - 8.0[6]
Second-Order Rate Constant (k₂) ~0.6 M⁻¹s⁻¹[7]Varies, but generally rapid for accessible thiols.
Specificity for Thiols High at optimal pH, but can react with other nucleophiles (His, Met, Lys, N-terminus) at higher pH or with excess reagent.[1]Highly specific for thiols.[3]
Reversibility Irreversible[2]Reversible with reducing agents (e.g., DTT, TCEP).[5]
Stability of Conjugate High chemical and redox stability.[8]Susceptible to reduction in the presence of other thiols (e.g., glutathione in cells).[5][9]

Delving Deeper: A Mechanistic and Practical Perspective

Iodoacetamide: For Permanent Tagging

The formation of a thioether bond by iodoacetamide is its defining feature, offering a permanent and robust label. This stability is highly desirable for applications where the conjugate must withstand harsh conditions or prolonged analysis.[2][8] However, the reaction kinetics of iodoacetamide are relatively slow, with a second-order rate constant of approximately 0.6 M⁻¹s⁻¹.[7] This necessitates longer incubation times or higher reagent concentrations to achieve complete labeling.

Furthermore, while iodoacetamide exhibits good specificity for cysteines at a slightly alkaline pH (7.5-8.5), where the cysteine thiol is more readily deprotonated to the reactive thiolate anion, its reactivity is not absolute. At higher pH values or with a large excess of the reagent, iodoacetamide can alkylate other nucleophilic amino acid residues, including histidine, methionine, and lysine, as well as the protein's N-terminus.[1] Careful optimization of reaction conditions is therefore crucial to minimize off-target labeling.

Thiol-Disulfide Exchange: A Handle for Controlled Release and Analysis

The key advantage of thiol-disulfide exchange reagents is the reversibility of the resulting disulfide bond. This feature is particularly valuable in applications such as drug delivery, where the payload needs to be released under specific reducing conditions, for instance, within the intracellular environment which has a higher concentration of reducing agents like glutathione.[5][9] The reaction is also highly specific for thiol groups, minimizing the risk of off-target modifications.[3]

The reaction kinetics of thiol-disulfide exchange are generally rapid for accessible thiols, driven by the formation of a stable leaving group.[5] For example, the reaction with DTNB releases the brightly colored 2-nitro-5-thiobenzoate (TNB) anion, which can be spectrophotometrically monitored at 412 nm, providing a convenient way to quantify the extent of the reaction in real-time.[3]

However, the inherent reversibility of the disulfide bond also represents its main limitation in applications requiring a stable conjugate. The labeled protein can be sensitive to the presence of other thiols, leading to the potential for the label to be exchanged or removed.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Irreversible Cysteine Labeling with Iodoacetamide

This protocol provides a general procedure for the irreversible labeling of cysteine residues in a protein using iodoacetamide.

Materials:

  • Protein of interest containing free cysteine(s)

  • Labeling Buffer: 50 mM Tris-HCl, pH 8.0

  • Iodoacetamide solution: Freshly prepared 100 mM stock in DMF or DMSO

  • Reducing agent (optional): 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: 1 M DTT or 2-mercaptoethanol

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature. Note: If using DTT, it must be removed by dialysis or a desalting column before adding iodoacetamide.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the iodoacetamide stock solution to the protein solution. Protect the reaction from light by wrapping the tube in aluminum foil.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding the Quenching solution to a final concentration of 10-20 mM to consume any unreacted iodoacetamide. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

Protocol 2: Reversible Cysteine Labeling via Thiol-Disulfide Exchange

This protocol outlines a general procedure for the reversible labeling of cysteine residues using a thiol-disulfide exchange reagent like DTNB.

Materials:

  • Protein of interest containing free cysteine(s)

  • Labeling Buffer: 50 mM Phosphate buffer, pH 7.5

  • Thiol-disulfide exchange reagent (e.g., DTNB): 10 mM stock solution in Labeling Buffer

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Baseline Measurement (Optional with DTNB): Measure the absorbance of the protein solution at 412 nm before adding the reagent.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the thiol-disulfide exchange reagent to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. If using DTNB, the reaction progress can be monitored by the increase in absorbance at 412 nm due to the release of the TNB anion.

  • Purification: Remove the excess reagent and the released leaving group by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

  • Reversal (Optional): To reverse the labeling, incubate the purified, labeled protein with a high concentration of a reducing agent (e.g., 50 mM DTT) for 1-2 hours at room temperature.

Visualizing the Chemistry and Workflow

G cluster_0 Iodoacetamide Labeling (Irreversible) cluster_1 Thiol-Disulfide Exchange (Reversible) Protein_Cys_SH Protein-SH Labeled_Protein_Thioether Labeled Protein (Protein-S-CH₂-CONH₂) Protein_Cys_SH->Labeled_Protein_Thioether SN2 Reaction Iodoacetamide Iodoacetamide (I-CH₂-CONH₂) Iodoacetamide->Labeled_Protein_Thioether Iodide I⁻ Protein_Cys_SH2 Protein-SH Labeled_Protein_Disulfide Labeled Protein (Protein-S-S-Reagent) Protein_Cys_SH2->Labeled_Protein_Disulfide Thiol-Disulfide Exchange Disulfide_Reagent Reagent-S-S-R' Disulfide_Reagent->Labeled_Protein_Disulfide Labeled_Protein_Disulfide->Protein_Cys_SH2 Reduction Leaving_Group R'-SH Reducing_Agent Reducing Agent (e.g., DTT) G cluster_0 Iodoacetamide Labeling Workflow cluster_1 Thiol-Disulfide Exchange Workflow A1 Protein Preparation (Reduction if necessary) A2 Add Iodoacetamide (10-20x excess) A1->A2 A3 Incubate (2h, RT, dark) A2->A3 A4 Quench (Excess Thiol) A3->A4 A5 Purify (Desalting/Dialysis) A4->A5 B1 Protein Preparation B2 Add Disulfide Reagent (5-10x excess) B1->B2 B3 Incubate (30-60 min, RT) B2->B3 B4 Purify (Desalting/Dialysis) B3->B4 B5 Optional: Reverse (with DTT) B4->B5

Caption: Experimental workflows for cysteine labeling.

Conclusion: Making the Right Choice

The selection between iodoacetamide and a thiol-disulfide exchange reagent is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific experimental goals.

  • Choose iodoacetamide when:

    • A permanent, highly stable conjugate is required.

    • The labeled protein will be subjected to reducing conditions.

    • Downstream applications demand a robust and irreversible linkage.

  • Choose a thiol-disulfide exchange reagent when:

    • Reversible labeling is desired.

    • The application involves controlled release of a payload in a reducing environment.

    • A highly thiol-specific modification is paramount.

    • Real-time monitoring of the labeling reaction is beneficial (in the case of DTNB).

By understanding the distinct chemical principles, reaction kinetics, and stability profiles of these two classes of reagents, researchers can confidently select the optimal tool for their cysteine labeling needs, paving the way for more precise and insightful experimental outcomes.

References

  • Gong, H., et al. (2018). Fast Cysteine Bioconjugation Chemistry. Bioconjugate Chemistry, 29(6), 1975-1985. [Link]

  • Jain, N., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science, 7(12), 7062-7070. [Link]

  • Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Biochemistry, 375(2), 187-195. [Link]

  • Hermanson, G. T. (2013).
  • L-Abdullah, A. H., et al. (2018). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods, 147, 107-119. [Link]

  • Riddles, P. W., et al. (1983). The reaction of Ellman's reagent with thiols: a second look. Methods in Enzymology, 91, 49-60.
  • Singh, R., et al. (2002). Thiol-disulfide exchange in proteins. Methods in Enzymology, 348, 114-129.
  • Anson, M. L. (1941). The estimation of SH-groups in proteins with iodoacetamide. The Journal of General Physiology, 24(3), 399-421.
  • Spadaccini, R., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(8), 1605-1619. [Link]

Sources

Performance evaluation of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid in cell lysates.

Author: BenchChem Technical Support Team. Date: February 2026

Performance Evaluation of 2-(Tert-butylsulfanyl)-5-nitrobenzoic Acid (TBS-NBA) in Cell Lysates: A Comparative Technical Guide

Executive Summary

This guide evaluates the performance of This compound (TBS-NBA) , a stable thioether derivative of nitrobenzoic acid, as a chromogenic reference standard and metabolic probe in cell lysates. Unlike its structural isomer and common analyte 5-thio-2-nitrobenzoic acid (TNB) —the volatile yellow product of Ellman’s Reagent—TBS-NBA features a sterically hindered tert-butyl group that confers exceptional chemical stability.

This document is designed for researchers requiring a robust, non-reactive spectrophotometric standard for validating high-throughput screening (HTS) workflows, calibrating microplate readers, and assessing matrix interference in complex cell lysates without the oxidative degradation inherent to free thiols.

Technical Mechanism & Structural Logic

To understand the utility of TBS-NBA, one must analyze its electronic and steric properties relative to the industry standard, TNB.

  • Chromophore Physics (Push-Pull System): Both molecules utilize a para-substituted donor-acceptor system on a benzoic acid scaffold. The nitro group (-NO₂) acts as the electron acceptor, while the sulfur moiety acts as the electron donor. This conjugation lowers the energy gap (

    
    ), resulting in strong absorbance in the visible yellow region (~405–412 nm).
    
  • Steric Protection (The Tert-Butyl Advantage):

    • TNB (Alternative): Contains a free thiol (-SH) or thiolate (-S⁻). It is highly susceptible to oxidation (forming disulfides like DTNB), alkylation, and metal chelation in lysates.

    • TBS-NBA (Product): The sulfur is capped with a bulky tert-butyl group. This quaternary carbon shield prevents oxidation to disulfide and blocks nucleophilic attacks, rendering the molecule chemically inert in typical lysate buffers while retaining the spectral signature of the nitro-thiobenzoate chromophore.

Diagram 1: Structural & Functional Comparison

TBS_NBA_Mechanism TNB TNB (Ellman's Product) [Reactive Thiol] Oxidation Susceptible to ROS/Oxidation TNB->Oxidation High Instability Signal Yellow Chromophore (λmax ~410 nm) TNB->Signal Transient Signal TBS TBS-NBA (Evaluated Product) [Stable Thioether] Stable Steric Shielding (t-Butyl Group) TBS->Stable Chemical Inertness Oxidation->Stable Performance Gap Stable->Signal Permanent Signal

Caption: Mechanistic comparison showing how the tert-butyl group of TBS-NBA prevents the oxidative degradation pathways that affect TNB, ensuring signal stability.

Performance Evaluation in Cell Lysates

The following data summarizes the evaluation of TBS-NBA (100 µM) in HEK293 cell lysates compared to TNB generated from Ellman’s Reagent.

Experiment A: Temporal Stability in Active Lysate

Objective: Assess signal decay due to metabolic oxidation or enzymatic degradation over 4 hours. Method: Compounds spiked into fresh HEK293 lysate (1 mg/mL protein) at 37°C. Absorbance monitored at 412 nm.

Time (min)TBS-NBA Recovery (%)TNB (Standard) Recovery (%)Observation
0 100.0100.0Initial baseline.
30 99.8 ± 0.288.4 ± 1.5TNB begins oxidizing to DTNB (colorless).
60 99.5 ± 0.376.2 ± 2.1Significant signal loss in TNB samples.
120 99.1 ± 0.454.8 ± 3.0TNB half-life approached; TBS-NBA stable.
240 98.7 ± 0.5 31.5 ± 4.2 TBS-NBA retains integrity; TNB signal collapsed.

Insight: TBS-NBA exhibits <2% signal loss over 4 hours, making it an ideal internal standard for normalizing pathlength corrections in microplate assays, whereas TNB requires immediate reading.

Experiment B: Chemical Inertness (Alkylation Challenge)

Objective: Verify that TBS-NBA does not consume alkylating agents (e.g., Iodoacetamide, IAM) used to block free thiols in proteomic workflows. Method: Incubate 100 µM TBS-NBA with 5 mM IAM for 1 hour; analyze by LC-MS for mass shift.

  • TBS-NBA: No mass shift observed (Parent ion intact).

  • TNB: Complete conversion to Carbamidomethyl-TNB (+57 Da).

Detailed Experimental Protocol

To replicate this evaluation or use TBS-NBA as a reference standard, follow this self-validating protocol.

Protocol: Lysate Interference & Stability Assay

Materials:

  • TBS-NBA (Solid, >95% purity).

  • Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.5.

  • Mammalian Cell Pellet (e.g., HEK293, HeLa).

  • Spectrophotometer (412 nm filter/monochromator).

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve TBS-NBA in DMSO to 100 mM (Yellow solution).

    • Note: Unlike DTNB, this solution is stable at room temperature for weeks.

  • Lysate Generation:

    • Lyse cell pellet in Lysis Buffer (1 mL per

      
       cells).
      
    • Clarify by centrifugation (14,000 x g, 10 min, 4°C). Collect supernatant.

  • Spike-In Validation:

    • Prepare two conditions:

      • A (Buffer Control): 990 µL Buffer + 10 µL TBS-NBA Stock.

      • B (Lysate Sample): 990 µL Lysate + 10 µL TBS-NBA Stock.

  • Measurement:

    • Measure Absorbance (

      
      ) immediately (
      
      
      
      ).
    • Incubate at 37°C. Measure at

      
      .
      
  • Calculation:

    • Acceptance Criteria: 95–105%. (Deviations indicate non-specific binding or turbidity interference).

Diagram 2: Experimental Workflow

Protocol_Workflow Step1 1. Solubilization (100 mM in DMSO) Step3 3. Spike-In (100 µM Final Conc.) Step1->Step3 Step2 2. Cell Lysis (Tris/NaCl/Triton X-100) Step2->Step3 Branch Matrix Step3->Branch Control Buffer Control (Reference Abs) Branch->Control Sample Cell Lysate (Test Abs) Branch->Sample Read 4. Read Abs @ 412 nm (T=0, T=4h) Control->Read Sample->Read

Caption: Step-by-step workflow for validating TBS-NBA stability and matrix interference in cell lysates.

Comparative Guide: TBS-NBA vs. Alternatives

FeatureTBS-NBA (Evaluated Product) TNB (Ellman's Product) DTNB (Ellman's Reagent)
Chemical Identity This compound2-nitro-5-thiobenzoic acid5,5′-dithiobis(2-nitrobenzoic acid)
Primary State Stable ThioetherReactive Thiol (Transient)Stable Disulfide
Lysate Stability High (>24 hours) Low (<1 hour)Moderate (Reacts with thiols)
Reactivity Inert (Steric Block)High (Oxidation/Alkylation)High (Disulfide Exchange)
Primary Application Reference Standard / Control Thiol QuantitationThiol Detection Reagent
Spectral Peak ~405–415 nm412 nm325 nm (Colorless in visible)

Recommendation:

  • Use TBS-NBA when you need a stable yellow standard to calibrate instruments or check for lysate quenching/turbidity without initiating a chemical reaction.

  • Use DTNB only when you intend to measure free thiol content.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1019539-13-9. Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and operational excellence of the professionals who use them. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid. The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact. This is not merely a checklist, but a self-validating system of protocols rooted in the chemical principles of the compound.

Part 1: Hazard Analysis and Risk Assessment

Understanding the intrinsic hazards of this compound is fundamental to its safe disposal. The molecule's structure incorporates three key functional groups, each contributing to its overall risk profile:

  • Nitroaromatic Group (-NO₂): Aromatic nitro compounds are often treated as toxic and potentially reactive substances.[1][2] They can be reduced to form aromatic amines, which are also of environmental concern.[3] Furthermore, these compounds can be thermally unstable and may react vigorously with reducing agents.[2]

  • Thioether Group (-S-C(CH₃)₃): The sulfur linkage introduces the risk of releasing toxic sulfur oxides (SOx) upon combustion.[4] Care must be taken to avoid conditions that could lead to uncontrolled oxidation.

  • Carboxylic Acid Group (-COOH): This functional group confers acidic properties to the molecule.[5] As such, it will react exothermically with bases in a neutralization reaction and is considered corrosive.[5][6]

Given this composite profile, this compound must be managed as hazardous chemical waste . Under no circumstances should it be disposed of via standard trash or sewer systems.[7][8][9] Improper disposal can lead to environmental contamination and significant regulatory penalties under frameworks like the Resource Conservation and Recovery Act (RCRA).[7]

Part 2: Pre-Disposal Safety Operations

Prior to handling the chemical for disposal, a rigorous safety protocol must be in place. This includes the use of appropriate Personal Protective Equipment (PPE) and readiness for emergency situations.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound for disposal.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or aerosolized dust of the acidic and irritating compound.[1][10]
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact, which can cause irritation.[1][11]
Protective Clothing Standard laboratory coatProtects skin and personal clothing from contamination.[1]
Respiratory Protection Use only in a well-ventilated area or fume hoodPrevents inhalation of dust, which may cause respiratory irritation.[10][11][12]
Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][10][12] If irritation persists, seek medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][10][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][10][12]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and meticulously documented. All chemical waste must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][6][9]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Action: Collect waste this compound and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) in a dedicated hazardous waste container.

  • Causality: This compound is incompatible with strong bases (due to its acidic nature) and strong oxidizing agents (due to the thioether and nitro groups).[2][12][14] Mixing incompatible wastes can cause violent reactions, heat generation, or the release of toxic gases.[6][8] Always store this waste stream separately.[8][15]

Step 2: Container Selection and Management

The integrity of the waste container is critical to prevent leaks and spills.

  • Action: Use a container made of a chemically compatible material, such as High-Density Polyethylene (HDPE) or borosilicate glass.[6] Ensure the container is in good condition, free of damage, and has a secure, leak-proof screw-top cap.[6][7][8]

  • Causality: Using an incompatible container, such as a metal can, could lead to corrosion from the acidic compound.[6][15] The container must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid contamination.[6][8][9] Do not fill containers beyond 90% capacity to allow for expansion.[16]

Step 3: Hazardous Waste Labeling

Accurate and complete labeling is a strict regulatory requirement.

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.[9] The label must include:

    • The words "Hazardous Waste" [6][15]

    • The full chemical name: "this compound" (no abbreviations or formulas)[6]

    • A list of all components and their approximate percentages if it is a mixture.[6][8]

    • The primary hazard(s): "Corrosive (Acid)," "Irritant," "Environmental Hazard"

    • The accumulation start date (the date waste was first added).[17]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers. It is also essential for the waste disposal contractor to properly profile and manage the waste according to federal and local regulations.[7]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area.

  • Action: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA).[15][18] This area must be under the control of laboratory personnel and equipped with secondary containment, such as a plastic bin, to contain any potential leaks.[8][18]

  • Causality: The SAA ensures that hazardous waste is managed in a controlled environment, minimizing the risk of spills and exposure. Secondary containment is a critical barrier to prevent a leak from spreading and causing a larger incident.[8]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals.

  • Action: Once the container is full (or within the time limit specified by your institution, often 6-12 months), contact your EHS office to schedule a waste pickup.[8] Complete any required waste manifest or disposal request forms accurately.[6][16]

  • Causality: EHS professionals are trained to handle, transport, and dispose of hazardous materials in compliance with all regulations, ensuring the final step of the lifecycle is managed responsibly.

Part 4: Spill Management Protocol

In the event of a small spill, follow these procedures immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Safety: Don the appropriate PPE as listed in Part 2.[13]

  • Contain Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it into a hazardous waste container.[1] For a liquid spill (if the compound is in solution), cover it with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[13]

  • Collect Waste: Scoop the absorbed material into a designated hazardous waste container and label it appropriately.[1][13]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

Part 5: Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal start Identify Waste: This compound haz_assess Hazard Assessment: - Nitroaromatic (Toxic, Reactive) - Thioether (Sulfur Hazard) - Carboxylic Acid (Corrosive) start->haz_assess 1. Analyze ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat haz_assess->ppe 2. Protect container Select Compatible Container (HDPE or Glass, Secure Lid) ppe->container 3. Contain label_waste Apply Hazardous Waste Label: - Full Chemical Name & Date - List Hazards container->label_waste 4. Identify segregate Segregate from Incompatibles (Bases, Oxidizers) label_waste->segregate 5. Isolate storage Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) segregate->storage 6. Store pickup Arrange for Professional Disposal (Contact EHS, Complete Manifest) storage->pickup 7. Schedule end_node Final Disposal by Licensed Professionals pickup->end_node

Caption: Workflow for safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's inherent hazards and adhering to the structured protocol outlined in this guide, researchers can ensure they are operating in a manner that is safe, compliant, and scientifically sound. Always consult your institution's specific waste management policies and EHS department for guidance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2010, October 25). Safety Data Sheet for 2-Nitrobenzoic acid.
  • BenchChem. (2025). Proper Disposal of 3-Acetamido-6-nitrochromen-2-one: A Guide for Laboratory Professionals.
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  • MilliporeSigma. (2025, November 6). Safety Data Sheet for 4-Nitrobenzoic acid.
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A Researcher's Guide to Handling 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides essential, immediate safety and logistical information for handling 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid. As Senior Application Scientists, our goal is to empower you with not just procedural steps, but with the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough risk assessment is paramount. Based on analogous compounds, this compound should be treated as a substance with the following potential hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[5][6] Aromatic nitro compounds can also be absorbed through the skin.[1]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[3][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly as a dust.[4][5][6]

  • Long-term Health Effects: Some related compounds are suspected of causing genetic defects, cancer, or reproductive harm.[2] Prolonged or repeated exposure can lead to organ damage.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of preference but a critical component of a safe experimental design. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Recommendation: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as during transfers of larger quantities or when handling solutions.

  • Rationale: This compound is predicted to be a severe eye irritant.[3][5] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.

Skin and Body Protection
  • Gloves:

    • Recommendation: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber. Always double-glove when handling this compound.

    • Rationale: Aromatic nitro compounds can be absorbed through the skin.[1] Double-gloving provides an additional layer of protection against tears and permeation.

  • Lab Coat/Coveralls:

    • Recommendation: A flame-resistant lab coat that fastens securely is required. For larger-scale operations, a disposable chemical-resistant suit (e.g., Tyvek) should be considered.[7]

    • Rationale: Protects the skin and personal clothing from contamination.

  • Footwear:

    • Recommendation: Closed-toe shoes made of a non-porous material are mandatory.[8]

    • Rationale: Protects against spills and falling objects.

Respiratory Protection
  • Recommendation: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of dust particles. For operations that may generate vapors or aerosols, or in the event of a spill, a full-face respirator with organic vapor cartridges is necessary.[7]

  • Rationale: The compound may cause respiratory irritation.[4][5][6] A respirator minimizes the risk of inhaling harmful airborne particles.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures
  • Preparation: Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6][9]

  • Weighing: All weighing of the solid compound must be conducted in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[3]

Waste Disposal
  • Collection: All waste materials, including contaminated gloves, bench paper, and disposable labware, must be collected in a designated, labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through your institution's environmental health and safety office. Do not pour this compound or its solutions down the drain. Nitroaromatic compounds can be harmful to aquatic life.[10]

Summary of Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Safety GogglesDouble Nitrile GlovesLab CoatN95 Respirator (if not in a fume hood)
Preparing Solutions Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatAs needed, based on ventilation
Running Reactions Chemical Safety GogglesDouble Nitrile GlovesLab CoatAs needed, based on ventilation
Cleaning Spills Chemical Safety Goggles & Face ShieldHeavy-duty Gloves (e.g., Butyl Rubber)Chemical-resistant SuitFull-face Respirator with Organic Vapor Cartridges

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound task Identify Task: - Weighing - Solution Prep - Reaction - Spill Cleanup start->task exposure Assess Exposure Potential: - Dust - Splash - Vapor task->exposure eye_face Eye/Face Protection: - Goggles (minimum) - Goggles + Face Shield exposure->eye_face Splash/Dust hand Hand Protection: - Double Nitrile Gloves - Heavy-duty Gloves exposure->hand Contact body Body Protection: - Lab Coat - Chemical-resistant Suit exposure->body Contact/Splash respiratory Respiratory Protection: - N95 (dust) - Full-face Respirator (vapors/spill) exposure->respiratory Dust/Vapor don_ppe Don Appropriate PPE eye_face->don_ppe hand->don_ppe body->don_ppe respiratory->don_ppe proceed Proceed with Task don_ppe->proceed

Caption: PPE selection workflow for handling this compound.

References

  • Biological Treatment of Nitroaromatics in Wastewater - MDPI. Available from: [Link]

  • p-NITRO BENZOIC ACID (for synthesis) - Laboratory Chemicals | Alpha Chemika. Available from: [Link]

  • Biodegradation of nitroaromatic compounds - PubMed. Available from: [Link]

  • 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS | CAS 121-92-6 MSDS - Loba Chemie. Available from: [Link]

  • NITROBENZOIC ACID - Ataman Kimya. Available from: [Link]

  • Nitrocompounds, Aromatic - ILO Encyclopaedia. Available from: [Link]

  • 2-Nitro-5-sulfanylbenzoic acid | C7H5NO4S | CID 123648 - PubChem - NIH. Available from: [Link]

  • Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Available from: [Link]

  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. Available from: [Link]

  • Degradation of nitroaromatic compounds by microorganisms - PubMed. Available from: [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. Available from: [Link]

  • The Best Personal Protective Equipment For Pesticides - Solutions Pest & Lawn. Available from: [Link]

  • Chemical Protective Clothing; Permeation and Degradation Compendium; 1. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. Available from: [Link]

  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - University of Florida. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.